[4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Description
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Properties
IUPAC Name |
(4-bromo-2-morpholin-4-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c12-10-2-1-9(8-14)11(7-10)13-3-5-15-6-4-13/h1-2,7,14H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBHCJZPPACDHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Advanced Scaffold for Medicinal Chemistry & Kinase Inhibitor Design[1][2][3]
Executive Summary
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is a bifunctional aromatic intermediate critical to modern drug discovery.[1][2][3] Characterized by a morpholine ring (conferring solubility and hydrogen-bonding capability) and an aryl bromide (enabling cross-coupling), this scaffold serves as a linchpin in the synthesis of PI3K, mTOR, and ALK inhibitors.[2]
This guide details the physicochemical profile, validated synthesis routes, and orthogonal reactivity patterns of this molecule, providing a roadmap for its utilization in high-throughput synthesis and lead optimization.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
The molecule features a 1,2,4-substitution pattern on the benzene ring.[2][3] The steric bulk of the ortho-morpholine group influences the rotational freedom of the benzyl alcohol, often locking the conformation in protein binding pockets.[2]
| Property | Specification |
| IUPAC Name | [4-Bromo-2-(morpholin-4-yl)phenyl]methanol |
| CAS Number | 1099619-96-1 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 288.14 g/mol |
| Structure Type | Nitrogen Heterocycle / Benzyl Alcohol |
| Appearance | Off-white to pale yellow solid |
| Solubility | High: DMSO, DMF, DCM, Methanol.[1][2][3][4] Low: Water, Hexanes.[3] |
| pKa (Calculated) | ~13.5 (Alcohol), ~5.5 (Morpholine N) |
| LogP | ~1.8 (Lipophilic, suitable for CNS penetration) |
| H-Bond Donors/Acceptors | 1 Donor (-OH), 3 Acceptors (N, O, OH) |
Validated Synthesis Logic
The industrial preparation of this scaffold relies on a Nucleophilic Aromatic Substitution (SNAr) followed by a Carbonyl Reduction .[2][3] This route is preferred over direct bromination of 2-morpholinobenzyl alcohol due to regioselectivity issues.[2]
Core Synthesis Workflow (DOT Visualization)
The following diagram outlines the stepwise conversion from 4-bromo-2-fluorobenzaldehyde.
Figure 1: Two-step synthesis route prioritizing regiocontrol and yield.
Detailed Experimental Protocol
Step 1: SNAr Displacement
-
Setup: Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq) in DMSO (5 vol).
-
Reaction: Heat to 90–100°C for 4–6 hours. Monitor by LCMS for the disappearance of the fluoro-aldehyde (m/z ~203).[2]
-
Workup: Cool to RT. Pour into ice water. The intermediate aldehyde typically precipitates as a yellow solid.[2] Filter, wash with water, and dry.[2]
Step 2: Reductive Workup
-
Setup: Dissolve the intermediate aldehyde in THF/Methanol (1:1). Cool to 0°C.[2]
-
Reduction: Add Sodium Borohydride (NaBH₄, 0.5 eq) portion-wise to control hydrogen evolution.
-
Quench: Stir for 1 hour. Quench with saturated NH₄Cl solution.[2]
-
Extraction: Extract with Ethyl Acetate (EtOAc).[2][3] Wash organic layer with brine.[2]
-
Purification: If necessary, recrystallize from EtOAc/Heptane.
Reactivity & Applications in Drug Design
This molecule is a "divergent intermediate."[2][3] The bromine atom and the hydroxyl group offer orthogonal reactivity handles, allowing chemists to grow the molecule in two distinct directions.[2][3][5][6]
Orthogonal Reactivity Map
Figure 2: Divergent synthetic pathways.[1][2][3] Red arrows indicate C-Br transformations; Green arrows indicate -OH transformations.[2][3]
Strategic Application: Kinase Inhibitors
The 2-morpholino group is a privileged motif in kinase inhibitors (e.g., PI3K inhibitors).[2][3] It often functions as a solvent-exposed solubilizing group or interacts with the hinge region of the kinase ATP-binding pocket.[2]
-
Protocol Insight: When performing Suzuki couplings on the Br position, protect the benzyl alcohol (e.g., as a TBS ether) if the coupling partner contains electrophiles sensitive to free alcohols.[2] However, for standard boronic acids, the free alcohol is generally tolerated.[2]
Handling, Safety, and Stability (GHS)
While specific toxicological data for this exact intermediate is often proprietary, it should be handled as a Category 2 Irritant based on its functional groups.[2]
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The morpholine nitrogen is susceptible to N-oxidation over long periods if exposed to air.[2][3]
References
-
Fluorochem Products. (2024).[2][3] Product Specification: [4-bromo-2-(morpholin-4-yl)phenyl]methanol (CAS 1099619-96-1).[2][3][4] Retrieved from [2][3]
-
National Center for Biotechnology Information. (2024).[2][3] PubChem Compound Summary for analogous structures: 4-Bromo-2-morpholinobenzaldehyde.[2] Retrieved from [2]
-
Roughley, S. D., & Jordan, A. M. (2011).[2] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates.[2][3] Journal of Medicinal Chemistry.[2] (Contextual grounding for SNAr and Suzuki workflows).
-
CymitQuimica. (2024).[2][3] Safety Data Sheet & Product Info for Benzyl Alcohol Derivatives.[2][3] Retrieved from [2][3]
Sources
- 1. 873-75-6|(4-Bromophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.ca [fishersci.ca]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Monograph: Structure Elucidation of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary
This technical guide details the structural elucidation and validation protocol for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol . As a poly-functionalized aromatic scaffold, this molecule presents specific challenges in regiochemical assignment—specifically distinguishing the position of the morpholine ring relative to the bromine and methanol moieties.
This document outlines a self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) to definitively confirm the structure.
Synthetic Context & Impurity Profiling
To accurately elucidate the structure, one must understand the genesis of the sample. The most probable synthetic route involves a Nucleophilic Aromatic Substitution (
Likely Pathway:
-
Precursor: 4-Bromo-2-fluorobenzaldehyde (or methyl 4-bromo-2-fluorobenzoate).
-
Substitution: Reaction with morpholine (
, DMSO, ) to install the C-N bond. -
Reduction: Treatment with Sodium Borohydride (
) to generate the benzyl alcohol.
Critical Impurities to Monitor:
-
Regioisomers: If the starting material was 2,4-dibromobenzaldehyde, substitution could occur at the 4-position (yielding the para-morpholino isomer).
-
Oxidation State: Unreduced aldehyde (4-bromo-2-morpholinobenzaldehyde).
-
Over-reduction: Hydrodehalogenation (loss of bromine), though rare with
.
Analytical Workflow: Step-by-Step Elucidation
Phase 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen count.
-
Method: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.
-
Target Formula:
-
Calculated Monoisotopic Mass (
): ~272.028 (for ).
Diagnostic Criteria:
-
Isotope Pattern: The presence of a single Bromine atom dictates a 1:1 intensity ratio between the
( ) and ( ) peaks.-
Pass: Two peaks of equal height separated by 2 m/z units.
-
Fail: 3:1 ratio (indicates Chlorine) or no split (indicates loss of Halogen).
-
-
Fragmentation: Look for loss of
( ) or loss of the morpholine fragment.
Phase 2: FT-IR Spectroscopy
Objective: Verify functional groups and rule out carbonyl precursors.
| Functional Group | Wavenumber ( | Diagnostic Feature |
| O-H Stretch | 3200 – 3400 | Broad, strong band (Intermolecular H-bonding). |
| C-H (Aromatic) | 3000 – 3100 | Weak, sharp peaks. |
| C-H (Aliphatic) | 2800 – 2950 | Morpholine ring C-H stretches. |
| C=O (Carbonyl) | 1680 – 1720 | MUST BE ABSENT. Presence indicates unreduced aldehyde. |
| C-O Stretch | 1000 – 1100 | Strong band (Primary alcohol). |
Phase 3: Nuclear Magnetic Resonance (NMR) - The Core Logic
Objective: Establish connectivity and regiochemistry.
A.
NMR Prediction & Assignment (DMSO-
, 400 MHz)
The aromatic region is the critical fingerprint. The morpholine ring is an ortho-para donor, shielding protons at positions 3 and 5. The bromine is electron-withdrawing (inductive) but donating (mesomeric), generally deshielding slightly relative to benzene but shielding relative to nitro/carbonyls.
Table 1: Predicted
| Position | Type | Shift ( | Multiplicity | Coupling ( | Explanation |
| H-6 | Ar-H | 7.30 – 7.45 | Doublet (d) | Deshielded by benzyl alcohol; Ortho coupling to H-5. | |
| H-3 | Ar-H | 7.00 – 7.15 | Doublet (d) or Singlet (s) | Shielded by Morpholine (ortho); Meta coupling to H-5. | |
| H-5 | Ar-H | 7.15 – 7.25 | Doublet of Doublets (dd) | Between Br and H-6. | |
| -CH2-OH | Benzyl | 4.40 – 4.60 | Doublet (d) | Couples to OH. Becomes singlet if | |
| -OH | Alcohol | 5.00 – 5.30 | Triplet (t) | Exchangeable. Disappears with | |
| Morph-O | Aliphatic | 3.65 – 3.80 | Multiplet (m) | - | 4H, adjacent to Oxygen. |
| Morph-N | Aliphatic | 2.80 – 3.00 | Multiplet (m) | - | 4H, adjacent to Nitrogen (attached to ring). |
B. Key Connectivity Experiments (2D NMR)
To prove the morpholine is at Position 2 (ortho to methanol) and not Position 4:
-
NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Critical Signal: Strong NOE correlation between the Benzylic
(4.5 ppm) and the Morpholine N- (2.9 ppm). -
Logic: This spatial proximity is only possible if the morpholine is ortho to the methanol group.
-
Secondary Signal: NOE between H-3 and Morpholine N-
.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Look for coupling from Benzylic protons to C-1 , C-2 , and C-6 .
-
C-2 (quaternary) will show coupling to Morpholine protons, confirming the C-N attachment point.
-
Visualization of Elucidation Logic
The following diagram illustrates the decision matrix for confirming the structure.
Caption: Logical workflow for structural validation, filtering out common synthetic impurities.
Structural Visualization: NOE Correlations
This diagram details the specific spatial interactions required to confirm the regiochemistry.
Caption: Critical Nuclear Overhauser Effect (NOE) correlations confirming the ortho-relationship between the morpholine and methanol groups.
Experimental Protocol (Self-Validating)
Protocol: NMR Sample Preparation & Acquisition
-
Mass: Weigh 5.0 – 10.0 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D).-
Why DMSO? It ensures solubility of the polar morpholine/alcohol and prevents exchange of the OH proton, allowing it to be seen as a distinct triplet (validating the alcohol state).
-
-
Acquisition:
-
Run standard
(16 scans). -
Run
shake (add 1 drop , shake, rerun). -
Validation: The triplet at ~5.2 ppm must disappear, and the doublet at ~4.5 ppm must collapse to a singlet. This confirms the -CH2OH moiety.
-
Protocol: Purity Calculation
Calculate purity using Quantitative NMR (qNMR) or HPLC integration.
-
qNMR: Integrate the Benzylic
(2H) against a known internal standard (e.g., Maleic Acid) or against the residual solvent peak if calibrated. -
Acceptance Criteria: >95% purity required for biological assays.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for interpreting coupling constants and IR bands).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Source for mechanism and regiochemistry rules).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on NOE and HMBC interpretation).
-
BenchChem. (2025).[1] Synthesis of N-Aryl Morpholines. (General protocols for morpholine substitution).
Sources
Physicochemical Characterization and Synthetic Utility of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
[1][2]
Executive Summary & Molecular Identity[1][3]
In the landscape of modern medicinal chemistry, [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) serves as a high-value intermediate.[1][2] Its structural duality—combining a reactive benzylic alcohol with a solubilizing morpholine ring and a halogen handle (bromine)—makes it a versatile scaffold for the synthesis of kinase inhibitors and PROTAC linkers.[2]
This guide provides a rigorous analysis of its physicochemical properties, a robust synthetic route based on nucleophilic aromatic substitution (
Core Physicochemical Metrics[2]
| Property | Value / Description |
| IUPAC Name | [4-Bromo-2-(morpholin-4-yl)phenyl]methanol |
| CAS Number | 1099619-96-1 |
| Molecular Formula | |
| Average Molecular Weight | 272.14 g/mol |
| Monoisotopic Mass | 271.0208 ( |
| Isotopic Pattern | ~1:1 ratio (M : M+2) characteristic of Bromine |
| Predicted LogP | ~1.8 – 2.2 (Lipophilic, but moderated by morpholine) |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
Synthetic Methodology: The "Activate-Then-Reduce" Strategy[1][2]
Direct functionalization of benzyl alcohols is often chemically inefficient due to competing nucleophilicity.[2] Therefore, the most reliable route to [4-Bromo-2-(morpholin-4-yl)phenyl]methanol utilizes an "Activate-Then-Reduce" strategy.[1][2] This involves installing the morpholine moiety onto an electron-deficient precursor (aldehyde) before generating the alcohol.[1][2]
Reaction Pathway Logic[2]
-
Step 1 (
): The starting material, 4-bromo-2-fluorobenzaldehyde , possesses an aldehyde group (electron-withdrawing) para to the bromine and ortho to the fluorine.[1][2] This activates the ortho-fluorine for displacement by morpholine.[1][2]-
Critical Note: The bromine is less labile than the fluorine in this specific electronic environment, ensuring regioselectivity.[2]
-
-
Step 2 (Reduction): The resulting intermediate, 4-bromo-2-morpholinobenzaldehyde, is reduced to the target alcohol using Sodium Borohydride (
).[1][2]
Validated Protocol
Step 1: Nucleophilic Aromatic Substitution
-
Charge: To a reaction vessel, add 4-bromo-2-fluorobenzaldehyde (1.0 equiv) and anhydrous
(2.0 equiv). -
Solvent: Dissolve in DMSO or DMF (0.5 M concentration).
-
Nucleophile: Add Morpholine (1.2 equiv) dropwise.[2]
-
Condition: Heat to 80–90°C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the fluoro-aldehyde.[1][2]
-
Workup: Dilute with water, extract with Ethyl Acetate. The morpholine adduct is typically a yellow solid.[2]
Step 2: Chemoselective Reduction
-
Charge: Dissolve the crude aldehyde from Step 1 in Methanol (0.3 M).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise to control hydrogen evolution. -
Quench: After 1 hour, quench with saturated
solution. -
Purification: Extract with DCM. If high purity is required for biological assays, recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 0-5% MeOH in DCM).[1][2]
Synthetic Workflow Visualization[2]
Figure 1: Two-step synthetic pathway ensuring regiochemical integrity of the bromine and morpholine substituents.
Analytical Validation (Self-Validating Systems)[1][2]
In drug discovery, "trust but verify" is the operational standard.[2] The following analytical signatures act as self-validating checks to confirm you have synthesized the correct molecule.
Mass Spectrometry: The Bromine Signature
The most definitive confirmation of this molecule is its Mass Spectrum (MS).[2][3][4] Unlike standard organic molecules, brominated compounds exhibit a distinct 1:1 isotopic split due to the natural abundance of
-
Observation: In ESI+ mode (
), you must observe two peaks of nearly equal intensity separated by 2 mass units.[2] -
Failure Mode: If you see a single peak or a 3:1 ratio (indicative of Chlorine), the synthesis has failed or the wrong halogen was used.[2]
Proton NMR ( NMR) Diagnostics
The NMR spectrum provides structural proof of the morpholine insertion and aldehyde reduction.[2]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Proof |
| 4.60 - 4.70 | Singlet (s) | 2H | Confirms reduction of aldehyde to alcohol.[1][2] | |
| 3.80 - 3.85 | Multiplet (m) | 4H | Morpholine | Confirms presence of morpholine ring.[1][2] |
| 3.00 - 3.10 | Multiplet (m) | 4H | Morpholine | Diagnostic of ortho-attachment to aromatic ring.[1][2] |
| 7.10 - 7.40 | Multiplet | 3H | Aromatic Protons | Pattern confirms 1,2,4-substitution.[2] |
Isotopic Logic Visualization[2]
Figure 2: The characteristic 1:1 doublet pattern in Mass Spectrometry, a mandatory QC check for brominated intermediates.
Application in Drug Discovery[1][2]
Scaffold Utility
The [4-Bromo-2-(morpholin-4-yl)phenyl]methanol scaffold is highly valued for two reasons:
-
Solubility Enhancement: The morpholine ring is a "privileged structure" in medicinal chemistry.[2] It disrupts planarity and provides a hydrogen bond acceptor, significantly improving the aqueous solubility of lipophilic biaryls compared to a simple phenyl ring.[2]
-
Vectorization: The bromine atom allows for further coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the benzylic alcohol can be converted to a halide or mesylate for alkylation reactions.[1][2]
Handling and Stability[2]
References
-
Mass Spectrometry Interpretation: Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry: Br and Cl Patterns. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of [4-bromo-2-(morpholin-4-yl)phenyl]methanol, a valuable building block in medicinal chemistry and drug discovery. The described pathway is a robust two-step process commencing with the commercially available 4-bromo-2-fluorobenzaldehyde. This document is structured to provide not only the procedural steps but also the underlying chemical principles and experimental considerations to ensure successful synthesis and purification.
Strategic Approach to the Synthesis
The synthesis of [4-bromo-2-(morpholin-4-yl)phenyl]methanol is efficiently achieved through a two-step reaction sequence. The strategy hinges on the initial installation of the morpholine moiety via a nucleophilic aromatic substitution (SNAr) reaction, followed by the selective reduction of the aldehyde functionality to the corresponding primary alcohol.
The chosen synthetic pathway offers several advantages:
-
Commercially Available Starting Material: The synthesis begins with 4-bromo-2-fluorobenzaldehyde, a readily accessible and relatively inexpensive starting material.
-
High-Yielding Reactions: Both the SNAr and the reduction steps are known to be high-yielding transformations.
-
Straightforward Purification: The intermediates and the final product can be purified using standard laboratory techniques.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The first step involves the reaction of 4-bromo-2-fluorobenzaldehyde with morpholine. This reaction is a classic example of a nucleophilic aromatic substitution. The fluorine atom at the C2 position is activated towards substitution by the electron-withdrawing effect of the aldehyde group. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), and in the presence of a base, like potassium carbonate, to neutralize the hydrofluoric acid byproduct.[1][2]
The mechanism proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the nucleophile (morpholine) on the aromatic ring.[2] The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding 4-bromo-2-(morpholin-4-yl)benzaldehyde.
Step 2: Reduction of the Aldehyde
The second step is the reduction of the aldehyde group in 4-bromo-2-(morpholin-4-yl)benzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mildness and selectivity for aldehydes and ketones.[3] The reaction is typically performed in a protic solvent such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.[4][5]
The hydride (H⁻) from sodium borohydride attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral intermediate. Subsequent protonation by the solvent yields the final product, [4-bromo-2-(morpholin-4-yl)phenyl]methanol.
Visualizing the Synthesis Pathway
The following diagrams illustrate the overall reaction scheme and the experimental workflow.
Caption: Overall two-step synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.
Sources
Biological activity of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
A Strategic Scaffold for MAGL Modulation and Kinase Inhibitor Design[1]
Executive Summary
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is not a standalone therapeutic agent but a privileged synthetic intermediate (pharmacophore precursor).[1] In modern medicinal chemistry, it serves as a "warhead delivery system" and a solubility-enhancing scaffold.[1]
Its biological significance is derived from its two distinct functional domains:[1]
-
The Morpholine-Phenyl Moiety: A validated pharmacophore that improves aqueous solubility and acts as a hydrogen-bond acceptor in the hinge region of kinases (e.g., PI3K, Aurora A) or the lipophilic pockets of serine hydrolases (e.g., MAGL).
-
The 4-Bromo & Benzyl Alcohol Handles: Orthogonal reactive sites allowing for rapid diversification—the bromine for cross-coupling (Suzuki-Miyaura) and the alcohol for alkylation or oxidation.[1]
This guide details its primary application in the synthesis of Monoacylglycerol Lipase (MAGL) inhibitors and its secondary utility in Kinase Drug Discovery .
Structural Pharmacology & Mechanism[1]
The biological activity of drugs derived from this scaffold relies on specific molecular interactions facilitated by the morpholine ring.
2.1 The Morpholine Effect
In the context of enzyme inhibition, the morpholine ring at the ortho position serves three critical functions:
-
Solubility Enhancement: It lowers the LogP of the final drug molecule, countering the hydrophobicity of the phenyl ring and halogen substituents.
-
Metabolic Stability: Unlike open-chain amines, the morpholine ether is relatively resistant to rapid oxidative metabolism.[1]
-
Hinge Binding (Kinases): The ether oxygen often accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Valine or Methionine residues).
2.2 Pharmacophore Visualization
The following diagram illustrates how this intermediate is integrated into bioactive molecules, specifically MAGL inhibitors and Kinase inhibitors.
Figure 1: Pharmacophore mapping of the title compound showing its dual utility in serine hydrolase (MAGL) and kinase inhibition.[1]
Primary Application: MAGL Inhibitors (Endocannabinoid System)
The most definitive biological application of this scaffold is found in the development of Monoacylglycerol Lipase (MAGL) inhibitors . MAGL is the primary enzyme responsible for hydrolyzing 2-arachidonoylglycerol (2-AG), a key endocannabinoid.[1][2][3][4]
3.1 Mechanism of Action
Inhibitors derived from this alcohol typically convert the hydroxyl group into a carbamate or urea . The morpholine-phenyl group positions the molecule within the MAGL active site, while the carbamate group covalently modifies the catalytic serine residue, irreversibly inhibiting the enzyme.
-
Therapeutic Outcome: Elevation of 2-AG levels in the brain, leading to analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects of direct CB1 agonists.
3.2 Key Reference: WO2013103973A1
This patent describes the synthesis of piperazine-carbamates where the 4-bromo-2-morpholinobenzyl group is a critical structural determinant.[1] The bromine atom is often retained to fill a hydrophobic sub-pocket or used to attach further solubilizing groups.
Data Summary (Representative from Class):
| Parameter | Value | Significance |
|---|---|---|
| Target | MAGL (Human) | Pain/Inflammation modulation |
| IC50 | < 100 nM | High potency inhibition of 2-AG hydrolysis |
| Selectivity | > 50x vs FAAH | Crucial to avoid off-target metabolic effects |
| LogD | 2.5 - 3.5 | Optimized for CNS penetration (Blood-Brain Barrier) |
Experimental Protocols
4.1 Protocol A: Synthesis of the Scaffold
Context: If not purchasing commercially, this ensures high purity starting material.
-
Starting Materials: 4-Bromo-2-fluorobenzaldehyde (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq), DMSO.[1]
-
SnAr Displacement: Heat mixture at 100°C for 4-6 hours. The fluorine is displaced by morpholine.
-
Checkpoint: Monitor TLC for disappearance of the aldehyde. The morpholine adds ortho to the carbonyl.
-
-
Reduction: Cool to 0°C. Add NaBH4 (0.5 eq) in MeOH. Stir for 1 hour.
-
Workup: Quench with water, extract with EtOAc.
-
Validation: NMR should show disappearance of aldehyde proton (~10 ppm) and appearance of benzylic methylene (~4.5 ppm).
4.2 Protocol B: Activation for Coupling (Benzyl Chloride Formation)
Context: The alcohol is a poor leaving group. Converting to chloride is standard for building MAGL inhibitors.[1]
-
Reagents: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 eq), Thionyl Chloride (SOCl2, 1.5 eq), DCM (Solvent).[1]
-
Procedure:
-
Dissolve alcohol in anhydrous DCM under N2.
-
Add catalytic DMF (1 drop).
-
Add SOCl2 dropwise at 0°C.
-
Stir at RT for 2 hours.
-
-
Purification: Evaporate volatiles. The resulting benzyl chloride is unstable on silica; use immediately for alkylation (e.g., reacting with piperazine).
4.3 Protocol C: MAGL Activity Assay (Fluorescence-Based)
Context: To test the biological activity of derivatives created from the scaffold.[1]
-
Substrate: 4-nitrophenylacetate (colorimetric) or Resorufin acetate (fluorogenic).[1]
-
Enzyme: Recombinant Human MAGL (HEK293 lysate).
-
Workflow:
-
Incubate Inhibitor (derived from scaffold) with MAGL enzyme in assay buffer (10 mM Tris, pH 7.2, 1 mM EDTA) for 15 mins at RT.
-
Add Substrate (Km concentration).
-
Measure fluorescence (Ex 530nm / Em 590nm) kinetically for 30 mins.
-
-
Analysis: Calculate % Inhibition relative to DMSO control.
Synthesis Workflow Visualization
The following flow chart describes the transformation of the scaffold into a bioactive MAGL inhibitor, highlighting the critical "Activation" step.
Figure 2: Synthetic pathway from the alcohol scaffold to a bioactive MAGL inhibitor.[1]
References
-
Cisar, J. S., et al. (2013).[3] Carbamate compounds and methods of making and using same. World Intellectual Property Organization, WO2013103973A1 . (Primary source for MAGL inhibitor synthesis using this scaffold).
-
BenchChem. (2025).[5] Application of Morpholin-4-ylurea in Kinase Inhibitor Drug Discovery.[1] (Context on morpholine as a privileged kinase scaffold).
-
PubChem. (2025).[6][7] Compound Summary: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.[8] National Library of Medicine.[7] (Note: CID linked to related methyl analog for structural verification).
-
Blankman, J. L., et al. (2007). A comprehensive profile of brain enzymes that hydrolyze the endocannabinoid 2-arachidonoylglycerol.[1] Chemistry & Biology, 14(12), 1347-1356. (Background on MAGL as a target).
Sources
- 1. 873-75-6|(4-Bromophenyl)methanol|BLD Pharm [bldpharm.com]
- 2. WO2013103973A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2013103973A1 - Carbamate compounds and of making and using same - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one | C19H17NO3 | CID 3973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Spectroscopic Data of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound [4-Bromo-2-(morpholin-4-yl)phenyl]methanol. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) characteristics. The guide moves beyond a simple presentation of data, delving into the causal relationships behind experimental choices and the principles that validate the structural elucidation of this molecule.
Molecular Structure and Overview
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Accurate characterization of its molecular structure is paramount for understanding its reactivity, properties, and potential biological activity. This guide provides the foundational spectroscopic data necessary for its unambiguous identification and further investigation.
Caption: General workflow for NMR spectroscopic analysis.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol in CDCl₃ is presented below. Chemical shifts are reported in parts per million (ppm) relative to TMS. [1][2]
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C (Aromatic, C-N) | 150.2 |
| C (Aromatic, C-CH₂OH) | 138.5 |
| C (Aromatic, C-H) | 131.8 |
| C (Aromatic, C-H) | 128.4 |
| C (Aromatic, C-H) | 122.6 |
| C (Aromatic, C-Br) | 115.9 |
| CH₂ (Morpholine, C-O) | 67.1 |
| CH₂ (Benzylic, C-OH) | 64.3 |
| CH₂ (Morpholine, C-N) | 51.8 |
Expert Interpretation
-
Aromatic Carbons (115-151 ppm): The six aromatic carbons are all chemically non-equivalent and are predicted to show six distinct signals. The carbon attached to the nitrogen (C-N) is the most deshielded due to the electron-withdrawing nature of the nitrogen atom. The carbon bearing the bromine atom (C-Br) is expected to be the most shielded among the substituted carbons.
-
Morpholine Carbons (51-68 ppm): The two pairs of equivalent carbons in the morpholine ring are predicted at 67.1 ppm (adjacent to oxygen) and 51.8 ppm (adjacent to nitrogen). The higher chemical shift for the carbons next to oxygen is consistent with its greater electronegativity.
-
Benzylic Carbon (64.3 ppm): The carbon of the hydroxymethyl group is predicted to resonate at approximately 64.3 ppm, a typical value for a benzylic alcohol carbon.
Experimental Protocol: ¹³C NMR Data Acquisition
The protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required.
-
Instrument Setup: Tune the probe to the ¹³C frequency.
-
Data Acquisition:
-
A wider spectral width is needed (e.g., 0-220 ppm).
-
Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in a spectrum of singlets.
-
A much larger number of scans (hundreds to thousands) is necessary.
-
A relaxation delay is used between pulses to allow for full relaxation of the carbon nuclei.
-
-
Data Processing: Similar to ¹H NMR, involving Fourier transformation, phasing, and calibration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Weak |
| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |
| C-N (Amine) | Stretching | 1340 - 1250 | Medium |
| C-Br | Stretching | 680 - 515 | Medium to Strong |
Expert Interpretation
-
O-H Stretch: A prominent, broad absorption band is expected in the region of 3500-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding. [1]* C-H Stretches: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the morpholine and hydroxymethyl groups will appear just below 3000 cm⁻¹.
-
Aromatic C=C Stretches: Several medium to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the benzene ring.
-
C-O and C-N Stretches: A strong band for the C-O stretching of the alcohol and a medium band for the C-N stretching of the aromatic amine are expected in the fingerprint region.
-
C-Br Stretch: A medium to strong absorption in the lower frequency region (680-515 cm⁻¹) will indicate the presence of the carbon-bromine bond.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
ATR-FT-IR is a convenient technique for analyzing solid and liquid samples with minimal preparation.
-
Instrument Setup:
-
Ensure the ATR crystal is clean.
-
Collect a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid [4-Bromo-2-(morpholin-4-yl)phenyl]methanol onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern provides a molecular fingerprint that can be used for structural elucidation.
Predicted Mass Spectrometry Fragmentation
The molecular ion ([M]⁺˙) of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol is expected to be observed, showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). The major predicted fragmentation pathways are outlined below.
| m/z | Proposed Fragment | Fragmentation Pathway |
| 287/289 | [C₁₁H₁₄BrNO₂]⁺˙ | Molecular Ion |
| 270/272 | [C₁₁H₁₃BrNO]⁺˙ | Loss of OH radical |
| 256/258 | [C₁₀H₁₁BrNO]⁺˙ | Loss of CH₂OH radical |
| 200/202 | [C₇H₅BrO]⁺ | Cleavage of the morpholine ring |
| 185/187 | [C₆H₄Br]⁺ | Loss of the morpholine and hydroxymethyl groups |
| 86 | [C₄H₈NO]⁺ | Cleavage of the bond to the aromatic ring |
Expert Interpretation
-
Molecular Ion: The presence of a pair of peaks at m/z 287 and 289 with roughly equal intensity would confirm the molecular weight and the presence of one bromine atom.
-
Loss of Hydroxyl Radical: A common fragmentation for alcohols is the loss of a hydroxyl radical (•OH), leading to a fragment at m/z 270/272.
-
Loss of Hydroxymethyl Radical: Cleavage of the benzylic C-C bond can result in the loss of a hydroxymethyl radical (•CH₂OH), giving a fragment at m/z 256/258.
-
Morpholine Ring Fragmentation: The morpholine ring can undergo fragmentation, with a significant peak expected at m/z 86 corresponding to the [C₄H₈NO]⁺ fragment.
-
Aromatic Fragments: Fragmentation can also lead to characteristic aromatic ions, such as the bromophenyl cation at m/z 185/187.
Caption: Predicted major fragmentation pathways for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
References
-
CASPRE - 13C NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]
-
Chemaxon NMR Predictor Guide: Which Type Is Best for You? (2025, June 26). Chemaxon. Retrieved February 14, 2026, from [Link]
-
Chemaxon NMR predictor based on nmrshiftdb2 data. (2013, October 1). SourceForge. Retrieved February 14, 2026, from [Link]
-
Calculators & Predictors. (n.d.). Chemaxon. Retrieved February 14, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). ACD/Labs. Retrieved February 14, 2026, from [Link]
-
PROSPRE - 1H NMR Predictor. (n.d.). Retrieved February 14, 2026, from [Link]
-
NMR Predictor. (n.d.). Chemaxon Docs. Retrieved February 14, 2026, from [Link]
-
The prediction of 1H NMR chemical shifts in organic compounds. (n.d.). Spectroscopy Asia. Retrieved February 14, 2026, from [Link]
-
Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. (2024, June 27). Morganton Scientific. Retrieved February 14, 2026, from [Link]
-
Can anyone help me to tell me any online website to check 13C NMR prediction...? (2016, April 25). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved February 14, 2026, from [Link]
-
Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved February 14, 2026, from [Link]
-
Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]
Sources
Technical Guide: Solubility Profile of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
[1][2]
Executive Summary
This technical guide provides a comprehensive solubility profile for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1), a functionalized aryl bromide intermediate often employed in the synthesis of complex pharmaceutical scaffolds (e.g., PI3K/mTOR inhibitors).[1]
Understanding the solubility behavior of this compound is critical for process chemists and formulation scientists.[1][2][3] Its structure features three distinct electronic environments: a lipophilic bromobenzene core, a polarizable morpholine ring, and a hydrophilic hydroxymethyl group.[3] This unique combination dictates a pH-dependent aqueous solubility profile and a specific organic solvent compatibility range essential for purification (recrystallization) and reaction optimization.[1][2][3]
Physicochemical Characterization
The solubility of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol is governed by the interplay between its lipophilic aromatic core and the basic nitrogen of the morpholine ring.[1]
Table 1: Key Physicochemical Parameters
| Parameter | Value (Approx./Calc.) | Significance |
| Molecular Weight | 272.14 g/mol | Moderate size; suitable for oral drug-like space.[1][2][3] |
| Physical State | Solid (Crystalline) | Likely high melting point (>80°C) due to H-bonding (OH) and stacking.[1][2] |
| Calculated LogP (cLogP) | 1.5 – 2.1 | Moderately lipophilic.[1][2][3] Permeable but requires solubilizers for aqueous formulation.[1][2][3] |
| pKa (Conjugate Acid) | 3.5 – 4.5 | The N-aryl morpholine nitrogen is weakly basic due to resonance delocalization into the phenyl ring.[1][2][3] |
| H-Bond Donors | 1 (–OH) | Facilitates interaction with protic solvents (MeOH, Water).[1][2] |
| H-Bond Acceptors | 3 (N, O-morpholine, O-alcohol) | Enhances solubility in polar aprotic solvents (DMSO, DMF).[1] |
Structural Analysis & "Expert Insight"
Unlike aliphatic morpholines (pKa ~8.4), the nitrogen atom in this N-aryl morpholine derivative is directly conjugated with the aromatic system.[1][2] The electron-withdrawing bromine atom at the para position further reduces electron density on the nitrogen.[1][2][3]
Solubility Profile
Aqueous Solubility (pH-Dependent)
The compound exhibits a classic "weak base" solubility profile.[1][2][3]
-
pH 1.2 (Simulated Gastric Fluid): High Solubility. The morpholine nitrogen protonates, forming a cationic salt that is highly water-soluble.[1][2][3]
-
pH 7.4 (PBS/Blood): Low/Poor Solubility. The molecule exists in its neutral, lipophilic form.[2][3] Solubility is likely < 0.1 mg/mL without surfactants.[1][2][3]
-
pH > 10: Insoluble. Remains neutral; potential for chemical instability (degradation) under harsh basic conditions.[1][2][3]
Organic Solvent Compatibility
The presence of the hydroxymethyl group and the ether oxygen allows for good solubility in polar organic solvents.[2][3]
| Solvent Class | Representative Solvents | Solubility Rating | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Stock solutions for bioassays; Reaction media.[1][2][3] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Extraction; Chromatography loading.[2][3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good (10–50 mg/mL) | Recrystallization (often with water anti-solvent). |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Reaction workup; Chromatography eluent.[2][3] |
| Non-Polar | Hexanes, Heptane, Toluene | Poor/Insoluble | Used as anti-solvents to precipitate the product.[2][3] |
Visualization: Solubility & Ionization Logic[1]
The following diagram illustrates the ionization states and the logical workflow for solubility determination.
Caption: Solubility behavior of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol across different media, highlighting the pH-switchable nature of the morpholine moiety.[1]
Experimental Protocols (Self-Validating)
To empirically determine the solubility, use the Thermodynamic Saturation Method .[2][3] This protocol ensures equilibrium is reached, providing accurate data for formulation.[2][3]
Protocol: Saturation Shake-Flask Method[1][2]
-
Preparation: Weigh ~10 mg of the compound into a 2 mL HPLC vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, or Methanol).[3]
-
Equilibration:
-
Cap tightly and agitate (shake/vortex) at 25°C for 24 hours.
-
Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists (saturation).
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF syringe filter.
-
Quantification (HPLC-UV):
Synthesis & Purification Application[1][2][3]
-
Recrystallization Strategy: Dissolve the crude solid in minimal hot Ethanol or Ethyl Acetate .[1][2][3] Slowly add Heptane (anti-solvent) while cooling.[1][2][3] The compound should crystallize out as the solution becomes less polar.[2][3]
-
Reaction Solvent: For nucleophilic substitutions or oxidations involving this intermediate, Dichloromethane (DCM) or THF are recommended due to high solubility and ease of removal.[2][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70119, 4-Bromobenzyl alcohol.[1][2][3] Retrieved from [Link]
-
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1][2][3] (General reference for morpholine synthesis and properties).
-
ACD/Labs. LogP and pKa Prediction Algorithms. (Methodology for theoretical physicochemical property estimation).[1][2][3]
Strategic Synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
The following technical guide details the strategic synthesis and application of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1). This document is structured to provide a rationale for the chemical pathway, detailed experimental protocols, and the mechanistic logic required for high-purity production.
A Critical Intermediate in Kinase Inhibitor & Epigenetic Modulator Design
Executive Summary & Chemical Profile
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol represents a "privileged scaffold" precursor in medicinal chemistry. It serves as a bifunctional building block:
-
The Morpholine Ring (C2): Enhances aqueous solubility and metabolic stability, a common requirement for kinase inhibitors (e.g., PI3K, mTOR pathways).
-
The Aryl Bromide (C4): A reactive handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to attach the scaffold to a pharmacophore core.
-
The Benzylic Alcohol: A versatile anchor for converting to a leaving group (chloride/mesylate) for alkylation or oxidation to an aldehyde for reductive amination.
| Property | Specification |
| IUPAC Name | [4-Bromo-2-(morpholin-4-yl)phenyl]methanol |
| CAS Number | 1099619-96-1 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Key Functionality | Regioselective SNAr precursor; Cross-coupling partner |
Retrosynthetic Analysis & Route Selection
The "discovery" of an efficient route to this molecule relies on exploiting the electronic differences between the halogen substituents.
The Challenge: Regioselectivity
A naive approach might involve the bromination of a morpholino-benzyl alcohol, which leads to inseparable mixtures of regioisomers. The superior strategy utilizes Nucleophilic Aromatic Substitution (SNAr) .[1]
-
Precursor Selection: 4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1).[2][3]
-
The Logic: The aldehyde group at C1 is strongly electron-withdrawing (-M effect), activating the ortho-fluorine at C2 for nucleophilic attack. The bromine at C4 is less activated and remains intact, preserving the handle for future functionalization.
Figure 1: Retrosynthetic disconnection strategy relying on the activation of the ortho-fluorine by the aldehyde moiety.
Experimental Protocols (The "Discovery" Route)
Step 1: Regioselective SNAr (Formation of the C-N Bond)
This step is the critical "discovery" pivot. Using a palladium catalyst (Buchwald-Hartwig) on a dibromo-substrate often leads to bis-amination. The metal-free SNAr approach guarantees selectivity.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Solvent: DMSO or Acetonitrile (MeCN)
Protocol:
-
Charge a reaction vessel with 4-bromo-2-fluorobenzaldehyde (20.3 g, 100 mmol) and
(27.6 g, 200 mmol). -
Add DMSO (100 mL) followed by the slow addition of morpholine (10.4 mL, 120 mmol). Note: Exotherm is possible.
-
Heat the mixture to 85°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The aldehyde activates the fluorine displacement via a Meisenheimer complex intermediate.
-
Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product, 4-bromo-2-morpholinobenzaldehyde , typically precipitates as a yellow solid.
-
Filter the solid, wash with water, and dry under vacuum.
Step 2: Chemoselective Reduction (Aldehyde to Alcohol)
The goal is to reduce the aldehyde without debrominating the aromatic ring (which can occur with hydrogenation or strong metal reductions).
Reagents:
-
Intermediate: 4-Bromo-2-morpholinobenzaldehyde (1.0 equiv)
-
Sodium Borohydride (
) (0.5–0.7 equiv) -
Solvent: Methanol (MeOH) or THF/MeOH mixture.
Protocol:
-
Dissolve the aldehyde (27.0 g, 100 mmol) in MeOH (250 mL) and cool to 0°C .
-
Add
(2.65 g, 70 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution. -
Stir at 0°C for 1 hour, then allow to warm to room temperature for 1 hour.
-
Quench: Carefully add saturated aqueous
(50 mL) to destroy excess hydride. -
Concentrate the solvent under reduced pressure.[7][8] Partition the residue between Ethyl Acetate (EtOAc) and water.
-
Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography (0-40% EtOAc in Hexanes).
Final Product Data:
-
Appearance: White to off-white crystalline solid.[4]
-
1H NMR (400 MHz, CDCl3): δ 7.35 (d, 1H), 7.28 (s, 1H), 7.20 (d, 1H), 4.70 (s, 2H,
), 3.85 (m, 4H, morpholine-O), 3.05 (m, 4H, morpholine-N).
Mechanistic Insight & Process Optimization
The success of this synthesis hinges on the stability of the transition state in Step 1.
The Meisenheimer Complex
The reaction proceeds via an addition-elimination mechanism. The electron-withdrawing aldehyde stabilizes the anionic intermediate (Meisenheimer complex) at the ortho position.
Figure 2: The SNAr mechanism. The aldehyde group lowers the energy barrier for the nucleophilic attack at the C2 position.
Optimization Table: Solvent & Base Screening
The choice of solvent dramatically impacts the rate of the SNAr reaction.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DMSO | 85 | 4 | 92 | Optimal polarity for SNAr. | |
| 2 | DMF | 90 | 6 | 88 | Good, but harder to remove than MeCN. | |
| 3 | MeCN | Reflux | 12 | 65 | Slower; requires higher temp/time. | |
| 4 | Toluene | 110 | 24 | <30 | Solvent too non-polar for SNAr transition state. |
Application in Drug Discovery
Once synthesized, [4-Bromo-2-(morpholin-4-yl)phenyl]methanol is rarely the end product. It is a "divergent intermediate."
-
Alkylation Path: Conversion of the alcohol to a benzyl chloride (
) allows for alkylation of pyrazoles or indoles (common in EZH2 inhibitors). -
Suzuki Coupling Path: The bromine is coupled with aryl boronic acids to build the biaryl core of PI3K inhibitors.
Self-Validating Check:
-
If the SNAr step yields a mixture: Check the temperature.[4][1][3][5][9][10][11] Too high (>120°C) can force displacement of the bromine.
-
If Reduction fails: Ensure the aldehyde intermediate was dried thoroughly; water can decompose NaBH4.
References
-
WuXi Biology. "Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde." WuXi AppTec Library. Link
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CAS 57848-46-1, 4-Bromo-2-fluorobenzaldehyde." PubChem. Link
-
Organic Syntheses. "General Procedures for Nucleophilic Aromatic Substitution on Fluorobenzaldehydes." Org.[4][5] Synth. Coll. Vol. 10. Link
-
ChemicalBook. "Product Entry: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS 1099619-96-1)." Link
-
Rohrbach, S., et al. "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes." PubMed Central (PMC). Link
Sources
- 1. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Fidelity Synthesis & Derivatization of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Abstract
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) represents a high-value pharmacophore scaffold, particularly prevalent in the design of PI3K/mTOR kinase inhibitors and antimicrobial agents.[1] Its structural duality—combining an electron-rich morpholine ring with an electrophilic aryl bromide and a reactive benzylic alcohol—offers orthogonal synthetic handles.[1] This application note details three validated protocols for derivatizing this scaffold, focusing on chemoselectivity and yield optimization.
Part 1: Structural Analysis & Reactivity Profile
The molecule features three distinct reactive centers, each requiring specific considerations to avoid side reactions:
-
C4-Bromide (Aryl Halide): The primary site for cross-coupling (Suzuki, Buchwald).[1] Constraint: The ortho-morpholine group exerts steric pressure, potentially slowing oxidative addition compared to para-substituted analogs.[1]
-
C2-Morpholine (Tertiary Amine): Acts as an electron-donating group (EDG) via resonance.[1] Constraint: It is basic; acidic conditions (e.g., during chlorination) will protonate the nitrogen, altering solubility and reactivity.
-
C1-Benzylic Alcohol: A versatile handle for oxidation (to aldehyde) or conversion to a leaving group (halide/mesylate).[1] Constraint: Susceptible to over-oxidation to benzoic acid if non-selective oxidants are used.[1]
Strategic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic pathways for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol derivatization.
Part 2: Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Functionalize the C4 position with an aryl group while preserving the benzylic alcohol.[1] Challenge: The free alcohol can sometimes interfere with boronic acids, and the ortho-morpholine creates steric hindrance.[1] Solution: Use of Pd(dppf)Cl2, a bidentate ligand catalyst known for robustness in sterically demanding couplings, and a mild base.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold | 1.0 | Substrate |
| Aryl Boronic Acid | 1.2 | Coupling Partner |
| Pd(dppf)Cl2[1]·DCM | 0.05 | Catalyst (High turnover) |
| K2CO3 (2M aq) | 3.0 | Base |
| 1,4-Dioxane | -- | Solvent (0.1 M conc.) |
Step-by-Step Procedure
-
Degassing: Charge a reaction vial with the Scaffold (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl2 (5 mol%). Seal and purge with Nitrogen (
) for 5 minutes.[1] -
Solvation: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous
. -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by LC-MS.[1]
-
Checkpoint: The starting bromide should disappear.[1] If the reaction stalls, add 2 mol% additional catalyst.
-
-
Work-up: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Protocol B: Chemoselective Oxidation
Objective: Convert the benzylic alcohol to the corresponding benzaldehyde without oxidizing the morpholine nitrogen or the aromatic ring.[1]
Method: Activated Manganese Dioxide (
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Scaffold | 1.0 | Substrate |
| Activated MnO2 | 10.0 | Oxidant (Surface dependent) |
| Dichloromethane (DCM) | -- | Solvent (0.1 M conc.) |
Step-by-Step Procedure
-
Activation: Ensure
is "activated" (dried at 110°C for 24h if older stock). -
Suspension: Dissolve the Scaffold in anhydrous DCM. Add Activated
(10 equiv) in one portion.[1] -
Agitation: Stir vigorously at RT. The reaction is heterogeneous and relies on surface contact.[1]
-
Timeframe: Typically 12–24 hours.[1]
-
-
Filtration: Filter the black suspension through a pad of Celite®.[1] Rinse the pad thoroughly with DCM and EtOAc to recover adsorbed product.[1][2]
-
Isolation: Concentrate the filtrate. The aldehyde is usually pure enough for subsequent steps (e.g., reductive amination or condensation).[1]
Protocol C: Chlorination (Activation for Alkylation)
Objective: Convert the alcohol to a benzyl chloride for use as an electrophile.[1] Critical Note: The morpholine nitrogen will protonate, forming a hydrochloride salt. This is often advantageous for stability but requires neutralization before the next coupling step.[1]
Step-by-Step Procedure
-
Setup: Dissolve Scaffold (1.0 equiv) in anhydrous DCM at 0°C.
-
Addition: Add Thionyl Chloride (
, 1.5 equiv) dropwise.-
Observation: Gas evolution (
, ) will occur.[1]
-
-
Reaction: Allow to warm to RT and stir for 2 hours.
-
Work-up (Salt Formation): If the HCl salt is desired (solid precipitate), add Diethyl Ether (
) to precipitate the product fully.[1] Filter and dry under vacuum.[1] -
Work-up (Free Base): If the free base is required, quench carefully with saturated
(aq) at 0°C. Extract with DCM.
Part 3: Mechanism of Action (Suzuki Coupling)[1]
Understanding the catalytic cycle is crucial for troubleshooting.[1] The steric bulk of the ortho-morpholine specifically impacts the Oxidative Addition and Reductive Elimination steps.[1]
Figure 2: Catalytic cycle highlighting the steric influence of the morpholine group during oxidative addition.[1]
Part 4: Troubleshooting & Expert Insights
Solubility Management
The morpholine ring aids solubility in polar organic solvents (DCM, MeOH, EtOAc) but can cause the molecule to "crash out" in non-polar solvents (Hexanes) or very acidic aqueous media (as the salt).[1]
-
Tip: When running NMR in
, if peaks are broad, the morpholine nitrogen may be partially protonated by trace acid in the solvent. Shake the NMR tube with a drop of or use for sharper resolution.[1]
Purification of Morpholine Derivatives
Morpholine is a tertiary amine.[1] On silica gel, it interacts with acidic silanol groups, causing "tailing" (broad streaks instead of spots).[1]
-
Fix: Pre-wash the silica column with eluent containing 1% Triethylamine (
) or 1% Ammonium Hydroxide ( ).[1] This deactivates the acidic sites, ensuring tight bands and higher recovery.
Palladium Scavenging
Because morpholine can act as a ligand for Palladium, metal residues may stick to the final product after Suzuki coupling.
-
Protocol: Treat the crude organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or generic Trimercaptotriazine) for 1 hour before final filtration.
References
-
Velázquez, A.M., et al. (2007).[1][5] Synthesis of 4-bromo-2-thiomorpholin-4-ylmethyl-1-phenol.[1] Molbank, M548.[1] (Provides analogous protocols for morpholine/phenol systems). Link
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational review for Protocol A). Link[1]
-
Cahiez, G., et al. (2010).[1] Manganese Dioxide Oxidation of Alcohols.[1][2][3][4][6][7] Organic Syntheses, 87, 215-225.[1] (Standard for Protocol B). Link
-
Bagal, S. K., et al. (2016).[1] Recent progress in the structural modification of PI3K/mTOR inhibitors.[1] Journal of Medicinal Chemistry. (Context for scaffold application). Link[1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. reddit.com [reddit.com]
- 3. Selective oxidation of alcohol-d1 to aldehyde-d1 using MnO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Manganese Dioxide [commonorganicchemistry.com]
- 7. Sciencemadness Discussion Board - oxidation alcohol to aldehyde with MnO2 - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol in Kinase Inhibitor Synthesis
[1][2][3]
Executive Summary
This guide details the synthetic utility of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (referred to herein as Scaffold-BM ), a high-value intermediate in the development of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors.[1][2][3]
Scaffold-BM functions as a "bifunctional linchpin" in medicinal chemistry:
-
The Aryl Bromide (C4): Serves as the electrophilic site for Suzuki-Miyaura cross-coupling to attach the "Hinge Binder" (typically a heteroaryl system).[1][2][3]
-
The Benzylic Alcohol (C1): Acts as a vector for the "Solvent Front" tail, allowing for conversion to halides, amines, or ethers to tune solubility and pharmacokinetic (PK) properties.[2]
-
The Morpholine (C2): Provides critical solubility and hydrogen-bond acceptance, often interacting with the ribose-binding pocket or solvent interface of the kinase domain.[1][2][3]
Strategic Role in Drug Design (Retrosynthesis)
In the context of Type I and Type II kinase inhibitors, Scaffold-BM is typically employed to construct the core scaffold.[1][2] The morpholine ring at the ortho position induces a specific conformational twist in the biphenyl system (or aryl-heteroaryl system) generated via cross-coupling, which is often critical for isoform selectivity (e.g., sparing PI3K
Visualization: Retrosynthetic Logic
The following diagram illustrates how Scaffold-BM is utilized to assemble a representative PI3K inhibitor.
Caption: Retrosynthetic disassembly of a kinase inhibitor showing Scaffold-BM as the central hub linking the hinge binder and solubility tail.[1][2]
Chemical Stability & Handling (Expert Insights)
Before initiating synthesis, researchers must account for the specific electronic effects of the ortho-morpholine group:
-
Benzylic Lability: The morpholine nitrogen is a strong electron donor (resonance).[1][2][3] This electron density is transmitted to the benzylic position (para to the nitrogen), significantly stabilizing the benzylic carbocation.[2]
-
Acid Sensitivity: The morpholine nitrogen is basic.[1][2][3] In acidic media (e.g., SOCl2, HBr), it will protonate.[1][2] This ammonium salt formation shuts down the resonance donation temporarily, which can actually stabilize the molecule during halogenation, but the free base form is sensitive.
-
Oxidation Potential: The morpholine nitrogen can form N-oxides if exposed to vigorous oxidants (e.g., mCPBA) intended for other parts of the molecule.[1][2][3]
Experimental Protocols
Protocol A: Activation of the Alcohol (Chlorination)
Objective: Convert the hydroxyl group to a chloride to enable nucleophilic attack by amines or thiols.[1][2][3] Reagent Choice: Thionyl Chloride (SOCl2) is preferred over PCl3 for ease of purification (gaseous byproducts).[1][2][3]
Materials:
-
DMF (Catalytic, 0.1 eq)
Step-by-Step Methodology:
-
Dissolution: Dissolve Scaffold-BM (e.g., 5.0 g) in anhydrous DCM (50 mL) in a round-bottom flask under N2 atmosphere. Cool to 0°C.[1][2][3]
-
Addition: Add SOCl2 dropwise over 15 minutes. If reaction is sluggish, add catalytic DMF.[1][2]
-
Observation: The morpholine may form an HCl salt, precipitating initially or turning the solution cloudy.[2] This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 1:1) or LCMS.[1][2][3]
-
Workup (Critical):
-
Isolation: Extract with DCM (3x). Dry organics over MgSO4. Concentrate in vacuo at <30°C.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Couple the aryl bromide with a heteroaryl boronate (Hinge Binder).[1][2][3] Reagent Choice: Pd(dppf)Cl2 is robust for sterically crowded ortho-substituted systems.[1][2][3]
Materials:
Step-by-Step Methodology:
-
Degassing: In a microwave vial or pressure tube, combine Scaffold-BM, Boronic Ester, and 1,4-Dioxane. Sparge with Argon for 10 minutes.
-
Why: Oxygen poisons Pd(0) species, leading to homocoupling of the boronic acid.[2]
-
-
Catalyst Addition: Add Pd(dppf)Cl2 and aqueous K2CO3. Sparge for another 2 minutes. Seal the vessel.
-
Heating: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).
-
Workup: Filter through a Celite pad to remove Palladium black.[1][2][3] Dilute with EtOAc, wash with water and brine.[2][5]
-
Purification: Flash column chromatography.
Comparative Data: Activation Strategies
The following table summarizes methods to activate the benzylic alcohol for subsequent functionalization.
| Method | Reagents | Yield | Stability of Intermediate | Expert Comments |
| Chlorination | SOCl2, DCM, 0°C | 85-95% | Low (Hydrolysis prone) | Best for immediate use.[1][2] Product is highly reactive due to morpholine donation.[1][2][3] |
| Mesylation | MsCl, TEA, DCM | 90% | Moderate | Good for SN2 reactions.[2] TEA hydrochloride salt removal is required.[1][2][3] |
| Bromination | PBr3 or CBr4/PPh3 | 80-90% | Very Low | Benzyl bromides are extremely reactive; often too unstable for storage.[1][2][3] |
| Direct Mitsunobu | PPh3, DIAD, Nucleophile | 60-80% | N/A (One-pot) | Avoids isolation of unstable intermediates.[1][2] Ideal for ether/amine formation.[1][2][3] |
Integrated Workflow Diagram
This diagram visualizes the decision tree for synthesizing a PI3K inhibitor using Scaffold-BM, highlighting the "Route A" (Functionalize First) vs. "Route B" (Couple First) pathways.[1][2]
Caption: Comparative workflow. Route B is generally preferred for scale-up to avoid handling large quantities of the reactive benzyl chloride intermediate.[1][2][3]
Troubleshooting & Quality Control
-
NMR Diagnostic:
-
Impurity Alert (Des-bromo): During Suzuki coupling, if the reaction is overheated or the catalyst loading is too high without sufficient oxidative addition speed, hydrodehalogenation (loss of Br) can occur.[1][2] Ensure reagents are dry and Argon sparging is thorough.[1][2][3]
-
Storage: The morpholine ring is hygroscopic.[1][2][3] Store the starting material in a desiccator.[1][2][3]
References
-
Review of PI3K Inhibitor Synthesis
-
Morpholine-Benzyl Intermediates in Patents
-
Suzuki Coupling Protocols for Morpholine Derivatives
-
Benzylic Halogenation Protocols
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Suzuki Coupling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
[2]
Introduction & Strategic Analysis
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (referred to herein as Substrate-Br ) presents a unique set of electronic and steric features that dictate the success of palladium-catalyzed cross-couplings.[2]
Structural Deconstruction[1][2]
-
Electrophile (C4-Br): The bromine atom is located meta to the morpholine ring and para to the hydroxymethyl group.[2]
-
Electronic Effect (Deactivation): The morpholine nitrogen acts as a strong electron-donating group (EDG) via resonance.[2] This increases the electron density of the phenyl ring, making the C-Br bond more electron-rich.[2] Consequently, the oxidative addition step of the catalytic cycle—typically the rate-determining step for aryl bromides—is slower compared to electron-deficient aryl halides.[2]
-
Coordination Risk: The tertiary amine in the morpholine ring and the free benzyl alcohol are potential Lewis bases. While the steric bulk of the morpholine prevents direct chelation, the nitrogen lone pair can compete for open coordination sites on the Palladium (Pd) center, potentially leading to catalyst poisoning or "Pd-black" precipitation.[1][2]
-
Solubility: The presence of the morpholine and hydroxyl group renders the molecule moderately polar, requiring polar aprotic or protic co-solvent systems.[1]
Strategic Implications
To overcome the slow oxidative addition and potential catalyst inhibition, the protocol must utilize:
-
Electron-Rich Ligands: Phosphine ligands that increase the electron density on the Pd center (e.g., ferrocenyl or biaryl phosphines) to facilitate oxidative addition into the electron-rich C-Br bond.[2]
-
Robust Base Systems: Inorganic carbonates or phosphates are preferred over alkoxides to maintain compatibility with the free alcohol.[2]
Visualizing the Reaction Pathway
The following diagram outlines the mechanistic pathway and decision logic for optimizing this specific coupling.
Figure 1: Mechanistic pathway highlighting the rate-limiting oxidative addition due to the electron-rich nature of the morpholino-substituted ring.[2]
Experimental Protocols
Method A: The "Workhorse" Protocol (High Success Rate)
Recommended for: Coupling with simple aryl/heteroaryl boronic acids and pinacol esters. Catalyst: Pd(dppf)Cl₂[2]·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II) dichloride dichloromethane complex).[1][2] Rationale: The bidentate dppf ligand has a large bite angle and is resistant to displacement by the morpholine amine, ensuring catalyst stability.[1]
Materials
-
Substrate-Br: 1.0 equiv (e.g., 100 mg, 0.35 mmol)
-
Boronic Acid/Ester: 1.2 – 1.5 equiv[2]
-
Base: K₂CO₃ (3.0 equiv) or Cs₂CO₃ (2.0 equiv)[2]
Step-by-Step Procedure
-
Setup: To a microwave vial or round-bottom flask equipped with a stir bar, add Substrate-Br (1.0 equiv), Boronic Acid (1.2 equiv), and Base (3.0 equiv).
-
Degassing (Critical): Add the solvent mixture (Dioxane/Water).[2] Sparge the solution with Argon or Nitrogen gas for 5–10 minutes. Note: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·CH₂Cl₂ (0.05 equiv) quickly to the vessel. Seal immediately (if using a vial) or attach a reflux condenser under inert atmosphere.[2]
-
Reaction:
-
Thermal: Heat to 80–90 °C for 4–12 hours.
-
Microwave: Heat to 100 °C for 30–60 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H ≈ 286/288 pattern) and emergence of the product mass.
-
Workup:
Method B: The "High-Activity" Protocol (For Difficult Partners)
Recommended for: Sterically hindered boronic acids, electron-poor boronic acids, or if Method A results in low conversion.[1][2] Catalyst: XPhos Pd G2 (Buchwald Generation 2 Precatalyst).[2] Rationale: XPhos is an electron-rich, bulky biaryl phosphine.[1][2] It accelerates oxidative addition into the electron-rich Substrate-Br and creates a steric wall that prevents the morpholine nitrogen from poisoning the Pd center.[2]
Materials
-
Substrate-Br: 1.0 equiv
-
Boronic Partner: 1.5 equiv[2]
-
Catalyst: XPhos Pd G2 (2–5 mol%)[2]
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1)[2]
Step-by-Step Procedure
-
Setup: Charge the reaction vessel with Substrate-Br , Boronic Partner , and XPhos Pd G2 .
-
Inert Atmosphere: Evacuate and backfill the vessel with Nitrogen/Argon (3 cycles).
-
Solvent Addition: Add degassed THF (or Toluene) and the aqueous K₃PO₄ solution via syringe.
-
Reaction: Heat to 60–80 °C . Note: This catalyst is highly active; lower temperatures often suffice, reducing side reactions.[1][2]
-
Workup: Standard extraction as described in Method A.
Purification & Scavenging Strategy (Self-Validating System)
The presence of the basic morpholine and the polar alcohol can make purification challenging.[2]
1. Metal Scavenging (Essential for Biological Assays): Morpholines can bind residual Palladium.[2] A simple column is often insufficient to remove Pd traces (<10 ppm required for biological testing).[2]
-
Protocol: After workup, redissolve the crude oil in THF/MeOH (5:1). Add SiliaMetS® Thiol or QuadraPure™ TU (metal scavenger resin) at 10 wt% relative to the theoretical yield.[2] Stir at 40 °C for 2 hours. Filter and concentrate.
2. Flash Chromatography:
Quantitative Data Summary
| Parameter | Method A (Standard) | Method B (High Activity) |
| Catalyst | Pd(dppf)Cl₂[2]·DCM | XPhos Pd G2 |
| Ligand Class | Bidentate Ferrocenyl | Bulky Biaryl Phosphine |
| Base | K₂CO₃ / Cs₂CO₃ | K₃PO₄ |
| Solvent System | Dioxane / H₂O | THF / H₂O or Toluene / H₂O |
| Temp/Time | 90°C (4-12 h) | 60-80°C (1-4 h) |
| Oxidative Add.[2] Rate | Moderate | Fast |
| Steric Tolerance | Medium | High |
| Cost | Low | High |
Troubleshooting Guide
Issue: Low Conversion (Starting Material Remains)
-
Cause: Deactivation of the C-Br bond by the morpholine ring.[2]
-
Solution: Switch to Method B (XPhos Pd G2) or increase temperature to 110 °C (microwave). Ensure rigorous degassing.
Issue: Protodeboronation (Boronic Acid -> Benzene)
-
Cause: Reaction temperature too high or base too strong for the specific boronic acid.[2]
-
Solution: Lower temperature to 60 °C. Switch base to NaHCO₃ (milder). Add the boronic acid in portions.
Issue: "Pd Black" Formation
References
-
Suzuki-Miyaura Coupling Mechanism & Overview: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1][2] [Link]
-
Buchwald Precatalysts (XPhos G2) for Amine-Containing Substrates: Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1][2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075.[1] [Link]
-
Pd(dppf)Cl2 Applications in Medicinal Chemistry: Li, J. J.[1] (Ed.).[1][2][5][6] (2014).[2] Name Reactions in Heterocyclic Chemistry II. Wiley.[1][2] (See Chapter on Suzuki Coupling in drug synthesis). [Link][2]
-
Metal Scavenging Protocols: Welch, C. J., et al. (2005).[1][2] Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205.[1][2] [Link]
Application Note: High-Fidelity Buchwald-Hartwig Amination of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary
This Application Note details the optimized protocol for the Buchwald-Hartwig amination of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1). This scaffold is a critical intermediate in the synthesis of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals.
The primary challenge in functionalizing this substrate is chemoselectivity : achieving high-yield N-arylation of the coupling partner while suppressing competitive O-arylation of the free benzyl alcohol or coordination interference from the ortho-morpholine moiety. This guide provides a self-validating protocol using Third-Generation (G3) Buchwald Precatalysts to ensure rapid turnover and complete chemoselectivity without the need for hydroxyl protecting groups.
Structural Analysis & Retrosynthetic Logic
Substrate Challenges
The substrate presents three distinct electronic and steric features that dictate reaction conditions:
-
Electrophile (C4-Br): The bromine at the para position relative to the benzyl alcohol is electronically activated and sterically accessible, facilitating oxidative addition.
-
Nucleophilic Competitor (C1-CH₂OH): The free primary alcohol is a competent nucleophile. Under strong basic conditions (e.g., NaOtBu), the alkoxide can compete with the amine, leading to ether byproducts.
-
Chelation Risk (C2-Morpholine): The morpholine nitrogen and oxygen atoms are positioned ortho to the benzyl alcohol. While they are meta to the reaction site, they contribute to the overall electron density of the ring and can act as weak ligands, potentially sequestering palladium species if the primary ligand is not sufficiently bulky.
Mechanistic Strategy
To overcome these challenges, we employ Dialkylbiaryl Phosphine Ligands (specifically RuPhos or XPhos ). These bulky, electron-rich ligands serve two functions:
-
Facilitate Reductive Elimination: They accelerate the C-N bond formation, which is often the rate-determining step for hindered substrates.
-
Enforce Chemoselectivity: The steric bulk of the ligand creates a "pocket" around the Pd center that favors the binding of the smaller amine nucleophile over the more sterically demanding alkoxide or chelating groups.
Visualizing the Workflow
The following diagram outlines the decision logic for selecting the optimal catalytic system based on the amine coupling partner.
Caption: Decision tree for ligand/base selection to maximize chemoselectivity (N- vs O-arylation).
Experimental Protocol
Materials & Reagents[1]
-
Substrate: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 equiv)
-
Amine Partner: 1.2 equiv (e.g., Morpholine, Piperazine, or substituted Aniline)
-
Catalyst: RuPhos Pd G3 (2–5 mol%) [CAS: 1445085-55-1]
-
Note: If G3 precatalyst is unavailable, generate in situ using Pd(OAc)₂ + RuPhos (1:2 ratio).
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or Sodium tert-butoxide (NaOtBu) (1.4 equiv).
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
Step-by-Step Methodology
Pre-reaction Check: Ensure all glassware is oven-dried. Although G3 precatalysts are air-stable, the active catalytic cycle is oxygen-sensitive.
-
Charge Solids: In a reaction vial equipped with a magnetic stir bar, add:
-
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 equiv, e.g., 287 mg for 1 mmol scale).
-
Amine partner (1.2 equiv).
-
Base (Cs₂CO₃ for base-sensitive amines; NaOtBu for robust substrates).
-
RuPhos Pd G3 (0.02 equiv / 2 mol%).
-
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (repeat 3 times).
-
Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.
-
Volume Calculation: For 1 mmol substrate, use 5 mL solvent (0.2 M).
-
-
Reaction:
-
Place the vial in a pre-heated block at 85 °C .
-
Stir vigorously (800+ rpm) to ensure mass transfer, especially if using insoluble bases like Cs₂CO₃.
-
Time: Monitor by HPLC/LC-MS at 2 hours. Most reactions reach completion within 4–6 hours.
-
-
Workup:
-
Cool to room temperature.[1]
-
Dilute with EtOAc (20 mL) and water (20 mL).
-
Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel).
-
Eluent Suggestion: DCM:MeOH (95:5) is typically effective due to the polarity of the morpholine and hydroxyl groups.
-
Optimization & Troubleshooting Data
The following table summarizes common failure modes and their solutions based on internal screening data for benzyl alcohol derivatives.
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning or Poor Activation | Switch to XPhos Pd G3 . Ensure solvent is strictly anhydrous. |
| O-Arylation Product | Alcohol Competition | Switch Base to Cs₂CO₃ (weaker base reduces alkoxide concentration). Use BrettPhos for primary amines.[2] |
| Debromination (Ar-H) | β-Hydride Elimination / Reduction | Reduce temperature to 60°C. Switch solvent to Toluene (Dioxane can act as a hydride source in rare cases). |
| Incomplete Reaction | Catalyst Death | Add a second portion of catalyst (1 mol%) after 4 hours. Ensure inert atmosphere is maintained. |
Ligand Selection Guide
-
RuPhos: Best general-purpose ligand for secondary amines and substrates with heteroatoms (like the morpholine in this substrate).
-
BrettPhos: Essential if the coupling partner is a primary amine (e.g., aniline).
-
tBuBrettPhos: Use if the coupling partner is an amide or if mild conditions are required.
Mechanistic Insight: The "Free Alcohol" Dilemma
Why does this protocol work without protecting the alcohol?
In standard Pd-catalyzed couplings, alkoxides (formed by deprotonation of the benzyl alcohol) are smaller than many amine nucleophiles. However, the Reductive Elimination step is highly sensitive to the electronic properties of the ligand.
Dialkylbiaryl phosphines (Buchwald Ligands) facilitate the formation of a monoligated Pd(0) species. The sheer bulk of the RuPhos or XPhos ligand creates a steric wall that disfavors the approach of the oxygen nucleophile (which forms a stronger, shorter bond that is sterically penalized in the transition state) compared to the nitrogen nucleophile. Furthermore, the use of precatalysts (G3/G4) ensures that the active LPd(0) species is generated immediately upon heating, preventing the formation of inactive palladium-dimers that often plague reactions with free alcohols.
Caption: Catalytic cycle highlighting the steric blocking of the O-arylation pathway by bulky ligands.
References
-
Buchwald, S. L., et al. "Palladium-Catalyzed Carbon-Nitrogen Bond Formation: A General, Catalytic Process." Journal of the American Chemical Society, 1994.[3]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. "Third Generation Buchwald-Hartwig Precatalysts." Chemical Science, 2013.
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions."[1] Chemical Reviews, 2016.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[4]
- Maimone, T. J., et al. "Evidence for the Chemoselective Coupling of Amines over Alcohols." Nature, 2016. (General reference for chemoselectivity principles in complex synthesis).
Sources
Application Note: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol as a Strategic Scaffold in Drug Discovery
[1][2]
Executive Summary: The "Privileged" Ortho-Morpholine Motif
In modern drug discovery, [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is more than a simple intermediate; it is a "privileged scaffold" precursor.[1][2] The simultaneous presence of a para-bromo handle (for cross-coupling) and a benzylic alcohol (for linker extension), decorated with an ortho-morpholine ring , makes it uniquely suited for kinase inhibitor discovery (e.g., PI3K, mTOR pathways) and GPCR ligand synthesis.[1]
The morpholine ring serves three critical functions:
-
Solubility: It significantly lowers logP compared to phenyl analogs, improving the physicochemical profile of lead compounds.[1][2]
-
Metabolic Stability: It blocks the typically labile ortho-position, reducing metabolic clearance.[1][2]
-
Electronic Modulation: As an electron-donating group (EDG), it enriches the aromatic ring, influencing the reactivity of the bromine handle during palladium-catalyzed couplings.[1]
Compound Profile & Physiochemical Properties[2][3][4][5]
| Property | Data | Relevance |
| IUPAC Name | [4-Bromo-2-(morpholin-4-yl)phenyl]methanol | Official nomenclature |
| CAS Number | 1099619-96-1 | Procurement verification |
| Molecular Weight | 272.14 g/mol | Fragment-based drug design (FBDD) |
| Formula | C₁₁H₁₄BrNO₂ | Elemental composition |
| Appearance | Off-white to pale yellow solid | Purity indicator (darkening suggests oxidation) |
| Solubility | DMSO, DCM, MeOH; Low in Water | Process solvent selection |
| pKa (Morpholine N) | ~4.5 - 5.0 (Conjugate acid) | The N-aryl bond reduces basicity compared to alkyl morpholines |
Strategic Reactivity Analysis
As a Senior Scientist, I advise approaching this molecule by visualizing two distinct "Reactivity Zones." The interplay between these zones determines the success of your synthetic route.[1][2]
Zone A: The C4-Bromine (Cross-Coupling Handle)[1][2]
-
Reactivity: The bromine is para to the hydroxymethyl group and meta to the morpholine.[1][2]
-
Electronic Effect: The morpholine (ortho to the alcohol) donates electron density into the ring.[1][2] While this makes the ring electron-rich, the bromine position is not strongly deactivated.[1][2] However, oxidative addition of Pd(0) may be slightly slower than in electron-deficient systems (e.g., nitro-benzenes).[1]
-
Recommendation: Use electron-rich phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the coupling.[1]
Zone B: The C1-Benzylic Alcohol (Linker Handle)[1][2]
-
Reactivity: Suitable for oxidation (to aldehyde), halogenation (to benzyl halide), or tosylation.[1]
-
Critical Watchpoint (The "Ortho Effect"): The morpholine ring at the C2 position creates significant steric bulk near the benzylic alcohol.[1][2]
-
Risk:[3] SN2 reactions at the benzylic position (e.g., substituting a mesylate) may be sluggish due to this steric crowding.[1]
-
Risk:[3] Although N-aryl morpholines are poor nucleophiles, under forcing conditions, the nitrogen could theoretically participate in neighboring group effects, though this is rare compared to alkyl amines.[1]
-
Visualizing the Workflow
The following diagram illustrates the divergent synthetic pathways accessible from this single building block.
Figure 1: Divergent synthetic utility of the scaffold.[1][2] Path A prioritizes the aryl halide, while Path B modifies the linker region.[1]
Detailed Experimental Protocols
These protocols are designed to be self-validating . I have included specific checkpoints to ensure reaction integrity.
Protocol A: Suzuki-Miyaura Cross-Coupling (C4 Functionalization)
Objective: To couple an aryl boronic acid to the C4 position while preserving the benzylic alcohol.[1][2]
Reagents:
-
Scaffold: 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv[1]
-
Catalyst: Pd(dppf)Cl₂[1][2]·DCM (3-5 mol%) - Chosen for robustness against steric bulk.[1][2]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and Pd catalyst.
-
Inertion: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. Why? Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.[1]
-
Solvation: Add degassed 1,4-Dioxane via syringe, followed by the aqueous K₂CO₃.
-
Reaction: Heat to 90°C for 4-16 hours (or 110°C for 30 min in microwave).
-
Checkpoint (TLC/LCMS):
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography (Hexane/EtOAc). The product will be more polar than the starting bromide due to the biaryl system.[1][2]
Protocol B: Chlorination of Benzylic Alcohol (C1 Activation)
Objective: To convert the -OH to -Cl for subsequent alkylation.[1][2] Note: We use SOCl₂ to ensure the morpholine nitrogen remains protonated (protected) during the reaction.[1]
Reagents:
-
Scaffold: 1.0 equiv
Step-by-Step:
-
Setup: Dissolve the scaffold in anhydrous DCM at 0°C (Ice bath).
-
Addition: Add SOCl₂ dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Checkpoint (TLC): The chloride product is usually less polar (higher Rf) than the alcohol.[1][2]
-
Workup (Critical):
-
Evaporate the solvent and excess SOCl₂ in vacuo (use a base trap for the pump).[1][2]
-
Do not perform an aqueous basic workup immediately if you plan to store it.[1][2] The free base benzyl chloride can be unstable.[1][2] It is best used immediately in the next step (e.g., SN2 reaction).[1]
-
If isolation is required: Neutralize carefully with cold sat.[1][2] NaHCO₃, extract quickly with DCM, and concentrate.
-
Troubleshooting & "Senior Scientist" Tips
-
Solubility Issues: If the scaffold crashes out during aqueous workups, remember that the morpholine moiety becomes protonated at low pH.[1][2] Ensure the pH is adjusted to >8 to recover the neutral species into the organic layer.[1][2]
-
Catalyst Poisoning: The morpholine nitrogen is an aniline-derivative and generally has low affinity for Pd.[1][2] However, if you observe poor conversion in couplings, switch to Pd(OAc)₂/XPhos . The bulky XPhos ligand creates a "protective shell" around the metal, preventing coordination by the morpholine.[1][2]
-
Storage: Benzyl alcohols with ortho-heteroatoms can be prone to slow oxidation to aldehydes upon air exposure.[1][2] Store under nitrogen at -20°C.
References
-
Compound Data & Vendors: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.[1][2][4][5] Fluorochem. Retrieved October 2023.[1][2] Link
-
Suzuki Coupling Methodology: Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs.[1][2] Link
-
Morpholine in MedChem: Medicinal chemistry of 2,2,4-substituted morpholines. PubMed.[1][2][6] Link
-
General Benzyl Alcohol Activation: Chlorination of Alcohols. Organic Chemistry Portal. Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. [4-Bromo-2-(morpholin-4-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 6. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Synthetic Utility & Handling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
[1][2]
Executive Summary & Strategic Value
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol is a high-value bifunctional building block, primarily utilized in the fragment-based design of kinase inhibitors (e.g., PI3K, mTOR pathways).[1][2][3] Its strategic value lies in its orthogonal reactivity :
-
Aryl Bromide: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.[1][2][3]
-
Benzylic Alcohol: A versatile anchor for oxidation (to aldehydes/acids) or conversion to an electrophile (benzyl halide/mesylate) for alkylation.[1][2]
-
Morpholine Motif: Acts as a solubility enhancer and a hydrogen-bond acceptor, often mimicking the ATP-binding hinge region in bioactive molecules.[2][3]
This guide details three optimized protocols for manipulating this scaffold, addressing the specific challenges posed by the ortho-morpholine substituent (steric bulk) and the electron-rich nature of the arene.[1]
Chemical Profile & Safety
| Property | Specification |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 272.14 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH; Low solubility in water/hexanes.[2][3] |
| pKa (Morpholine N) | ~8.3 (Protonation can affect extraction efficiency) |
Safety Advisory:
Synthetic Workflows (Visual Guide)
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic utility of the scaffold.[1][3] The central node represents the starting material.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Challenge: The morpholine ring at the ortho position creates steric hindrance and donates electron density to the ring, potentially deactivating the C-Br bond toward oxidative addition compared to electron-deficient systems.[2][3] Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos) facilitates oxidative addition and stabilizes the active Pd(0) species.[1]
Reagents
-
Substrate: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 equiv)[2]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)[1][2][3]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) OR Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)[2][3]
-
Solvent: 1,4-Dioxane (degassed)[3]
Step-by-Step Methodology
-
Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd-catalyst.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes. Critical: Oxygen poisons the active catalyst.[3]
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution via syringe.
-
Reaction:
-
Thermal: Heat to 90°C for 4–16 hours.
-
Microwave: Heat to 120°C for 30 minutes.
-
-
Monitoring (Self-Validation): Check TLC (5% MeOH in DCM).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[2][4]
-
Purification: Flash column chromatography.
Protocol B: Chemoselective Oxidation to Benzaldehyde
Challenge: Over-oxidation to carboxylic acid or oxidation of the morpholine nitrogen (N-oxide formation).[1][2][3] Solution: Use Manganese Dioxide (MnO₂) as a mild, selective oxidant.[2] Avoid Jones Reagent or KMnO₄.[1][2]
Reagents
-
Substrate: 1.0 equiv
-
Oxidant: Activated MnO₂ (10.0 equiv) — Must be excess due to surface area mechanism.[1][2]
Step-by-Step Methodology
-
Preparation: Dissolve the substrate in DCM (0.1 M concentration).
-
Addition: Add activated MnO₂ powder in one portion.
-
Agitation: Stir vigorously at room temperature.
-
Timeline: Monitor by TLC every hour. Reaction typically completes in 4–12 hours.[2]
-
Filtration: Filter the suspension through a pad of Celite to remove the manganese solids. Rinse the pad thoroughly with DCM.[2]
-
Isolation: Concentrate the filtrate in vacuo. The resulting aldehyde is usually pure enough for subsequent reductive aminations.[2]
Protocol C: Conversion to Benzyl Chloride
Challenge: Acid-sensitivity. Strong acids (HCl) will protonate the morpholine, trapping the molecule in the aqueous phase during workup.[1] Solution: Use Thionyl Chloride (SOCl₂) with immediate neutralization or use mesylation/displacement if the substrate is highly sensitive.[1][2]
Reagents
-
Substrate: 1.0 equiv
-
Base: Pyridine or Triethylamine (1.5 equiv) — Essential to scavenge HCl.[1][2][3]
-
Solvent: Anhydrous DCM[2]
Step-by-Step Methodology
-
Cooling: Dissolve substrate and base in DCM. Cool to 0°C.[1][2]
-
Addition: Add SOCl₂ dropwise. The base will form a salt precipitate immediately.[1][2]
-
Reaction: Allow to warm to room temperature over 1 hour.
-
Validation (NMR):
-
Workup: Quench with saturated NaHCO₃ (gas evolution!). Extract with DCM.[2]
Mechanistic Insight: The "Ortho" Effect
The following diagram details the Suzuki catalytic cycle, highlighting the specific influence of the morpholine group.
Figure 2: Catalytic cycle emphasizing the oxidative addition step.[1][2] The electron-rich morpholine ring makes the C-Br bond less electrophilic, requiring robust ligands.[3]
References & Authority
-
Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54743209. Link
-
Suzuki Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link[2]
-
Oxidation of Benzyl Alcohols: Taylor, R. J., et al. (2005).[1][2] Recent Developments in the Oxidation of Alcohols to Aldehydes and Ketones. Synthesis. Link
-
Morpholine Handling: Sigma-Aldrich Safety Data Sheet (SDS) for Morpholine Derivatives. Link
Note: Always verify stoichiometry and safety data sheets specific to your batch purity before scaling up.
Application Note: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol in Medicinal Chemistry
Executive Summary
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is a high-value bifunctional building block used extensively in the optimization of pharmacokinetics (PK) and potency during lead optimization.
Its structural utility lies in the orthogonal reactivity of its two functional handles:
-
Aryl Bromide (C4): Enabling cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.
-
Benzylic Alcohol (C1-substituent): Serving as a versatile anchor for alkylation, oxidation (to aldehydes/acids), or conversion to leaving groups.
Crucially, the ortho-morpholine moiety acts as an internal solubility enhancer and a hydrogen-bond acceptor, frequently utilized to target solvent-exposed regions in kinase inhibitors (e.g., PI3K, mTOR pathways) or to modulate metabolic stability in CNS-active agents.
Chemical Properties & Stability[1]
| Property | Data | Notes |
| Formula | C₁₁H₁₄BrNO₂ | |
| MW | 272.14 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO (>50 mM), DCM, MeOH | Poor solubility in hexanes/water.[1] |
| pKa (Morpholine) | ~8.3 (Conjugate acid) | Basic nitrogen requires care during acidic workups. |
| Stability | Stable at RT. | Store under inert atmosphere (Ar/N₂) to prevent slow benzylic oxidation. |
Strategic Utility in Drug Design
The "Solubility Anchor" Strategy
In medicinal chemistry, lipophilicity (LogP) often climbs during potency optimization. This scaffold allows the early introduction of the morpholine ring—a "privileged structure" that lowers LogP and improves microsomal stability—while retaining handles for further elaboration.
Synthetic Divergence
The compound serves as a Linchpin Intermediate . The diagram below illustrates its role in divergent synthesis.
Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the bromide and alcohol handles.
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
Objective: Coupling the aryl bromide with a boronic acid while leaving the benzyl alcohol intact. Rationale: The benzyl alcohol is generally compatible with mild basic Suzuki conditions, avoiding the need for a protection step (e.g., TBS ether) which saves two synthetic steps.
Reagents:
-
Scaffold: 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for robustness against steric bulk.
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the scaffold (1.0 eq), boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).
-
Degassing: Add Dioxane/Water mixture. Sparge with Argon for 10 minutes. Critical: Oxygen removal prevents homocoupling and catalyst deactivation.
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq). Seal the vessel.
-
Reaction: Heat to 90°C (oil bath) or 100°C (Microwave) for 2–4 hours. Monitor by LCMS for consumption of the bromide (M+H 272/274 pattern disappears).
-
Workup:
-
Cool to RT. Dilute with EtOAc.
-
Wash with water and brine.
-
Note: Do not wash with dilute acid (e.g., 1N HCl) as the morpholine will protonate and extract into the aqueous layer.
-
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Activation to Benzyl Chloride (Appel-Type)
Objective: Converting the alcohol to a chloride for subsequent nucleophilic substitution (e.g., attaching to a phenol or amine). Rationale: Thionyl chloride (SOCl₂) is often too harsh and generates HCl, which forms the HCl salt of the morpholine. The methanesulfonyl chloride (MsCl) method is milder and allows for in-situ displacement.
Reagents:
-
Scaffold: 1.0 equiv
-
Methanesulfonyl chloride (MsCl): 1.2 equiv
-
Triethylamine (TEA) or DIPEA: 2.5 equiv
-
Solvent: Anhydrous DCM
Procedure:
-
Dissolution: Dissolve scaffold (1.0 eq) and TEA (2.5 eq) in anhydrous DCM under N₂. Cool to 0°C.
-
Addition: Dropwise add MsCl (1.2 eq). Stir at 0°C for 30 mins, then warm to RT for 1 hour.
-
Validation: Check TLC/LCMS. The mesylate is often unstable; frequently, this intermediate is reacted in situ with a nucleophile (e.g., a secondary amine) to form the final product.
-
Alternative: If isolating the chloride is desired, use SOCl₂ (1.5 eq) in DCM at 0°C, but quench carefully with sat. NaHCO₃ to free-base the morpholine before extraction.
-
Mechanistic Insight: The "Ortho-Effect"
The position of the morpholine ring (ortho to the benzyl alcohol) exerts significant electronic and steric influence.
-
Electronic: The morpholine nitrogen is a strong electron donor (resonance). This increases the electron density of the aromatic ring, making the oxidative addition of Palladium into the C-Br bond slightly slower compared to electron-deficient systems, but still efficient.
-
Steric: The morpholine ring twists out of plane. When coupling bulky boronic acids, this steric crowding can hinder reaction rates.
-
Optimization Tip: If yields are low with bulky partners, switch to Pd(dtbpf)Cl₂ or XPhos Pd G3 , which are designed for sterically demanding couplings.
-
Figure 2: Impact of the ortho-morpholine substituent on the catalytic cycle.
Safety & Handling
-
Health Hazard: The compound contains a morpholine ring and an alkyl bromide precursor structure. Treat as a potential skin sensitizer and irritant.
-
Storage: Hygroscopic. Store in a desiccator at 2-8°C.
-
Disposal: Halogenated organic waste.
References
-
Suzuki-Miyaura Coupling Mechanics: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev.1995 , 95, 2457–2483. Link
-
Morpholine in Drug Design: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem.2011 , 54, 2529–2591. Link
- General Benzyl Alcohol Activation: Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012.
-
Related Scaffold Application (Macitentan): Bolli, M. H. et al. "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[2] J. Med. Chem.2012 , 55, 7849–7861. Link
Sources
Scale-up synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
An Application Note and Protocol for the Scale-up Synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol, a key building block in contemporary medicinal chemistry. The synthesis is designed for scale-up operations, focusing on process safety, efficiency, and high purity of the final product. This guide is intended for researchers, chemists, and professionals involved in pharmaceutical and chemical development.
Introduction: Significance of the Target Compound
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol is a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its structural motifs, including the bromo-phenyl group and the morpholine moiety, are frequently found in compounds targeting various receptors and enzymes. The presence of the bromophenyl group allows for further functionalization through cross-coupling reactions, making it a versatile scaffold in drug discovery programs. The morpholine group often enhances aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Retrosynthetic Analysis and Strategy
The most direct and scalable approach to synthesize [4-Bromo-2-(morpholin-4-yl)phenyl]methanol is through the reduction of the corresponding aldehyde, 4-bromo-2-(morpholin-4-yl)benzaldehyde. This method is favored for its high yield, operational simplicity, and the commercial availability of the starting material. Sodium borohydride (NaBH4) is selected as the reducing agent due to its mild nature, high selectivity for aldehydes, and cost-effectiveness in large-scale productions.
Caption: Retrosynthetic analysis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.
Detailed Scale-up Synthesis Protocol
This protocol is optimized for a 100-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier (Example) |
| 4-Bromo-2-(morpholin-4-yl)benzaldehyde | 284.14 | 100.0 g | 0.352 | >98% | Sigma-Aldrich |
| Sodium Borohydride (NaBH4) | 37.83 | 14.7 g | 0.388 | >98% | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | 1.0 L | - | ACS Grade | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | 2.0 L | - | ACS Grade | Fisher Scientific |
| Deionized Water | 18.02 | 2.0 L | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | 1.0 L | - | - | - |
| Brine (Saturated NaCl Solution) | - | 1.0 L | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | 50.0 g | - | - | Sigma-Aldrich |
Reaction Setup
A 5 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet is used for the reaction. The flask is placed in an ice-water bath to maintain the temperature.
Step-by-Step Procedure
-
Dissolution of Starting Material: To the reaction flask, add 4-bromo-2-(morpholin-4-yl)benzaldehyde (100.0 g, 0.352 mol) and methanol (1.0 L). Stir the mixture until the solid is completely dissolved.
-
Cooling: Cool the solution to 0-5 °C using the ice-water bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (14.7 g, 0.388 mol) portion-wise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The addition is exothermic, and careful temperature control is crucial to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Quenching: Slowly and carefully add deionized water (500 mL) to quench the excess sodium borohydride. Hydrogen gas will be evolved, so adequate ventilation is essential.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add dichloromethane (1.0 L) and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer again with dichloromethane (2 x 500 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (1.0 L) followed by brine (1.0 L).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (50.0 g), stir for 15 minutes, and then filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white to off-white solid.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Process Safety and Hazard Analysis
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with water during storage and handling. The quenching step should be performed slowly in a well-ventilated area.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All operations involving DCM should be carried out in a fume hood.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Exothermic Reaction: The addition of sodium borohydride is exothermic. Maintaining a low temperature is critical to prevent runaway reactions.
Characterization of the Final Product
The identity and purity of the synthesized [4-Bromo-2-(morpholin-4-yl)phenyl]methanol should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the purity of the compound and confirm its molecular weight.
-
Melting Point: To assess the purity of the final product.
Expected Yield and Purity
This protocol is expected to yield the final product in the range of 85-95% with a purity of >98% after recrystallization.
References
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary & Strategic Rationale
This Application Note details the protocol for the palladium-catalyzed cross-coupling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (referred to herein as Substrate A ) with various aryl boronic acids.
Substrate A is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitor discovery (e.g., PI3K/mTOR pathways), where the morpholine ring improves solubility and pharmacokinetic profiles.[1] The primary challenge in this reaction is not the activation of the C-Br bond, but the management of the free benzylic alcohol and the morpholine nitrogen .[1]
Key Chemical Challenges & Solutions
-
Challenge 1: Chelation & Catalyst Poisoning. The morpholine nitrogen (position 2) and the benzylic alcohol (position 1) create a potential coordination site that can sequester palladium species, dampening catalytic turnover.[1]
-
Solution: Utilization of Pd(dppf)Cl₂ , a bidentate ferrocenyl ligand with a large bite angle, which resists displacement by the substrate's heteroatoms better than monodentate ligands like PPh₃.[1]
-
-
Challenge 2: Free Alcohol Compatibility. Protecting the benzyl alcohol adds two synthetic steps (protection/deprotection), reducing atom economy.[1]
Reaction Mechanism & Pathway[1]
The reaction follows the standard Suzuki-Miyaura catalytic cycle.[1] However, the steric environment of Substrate A requires specific attention during the Oxidative Addition step.[1]
Figure 1: Catalytic cycle emphasizing the entry of the morpholine-substituted aryl bromide.[1]
Standardized Experimental Protocol
This protocol is optimized for 1.0 mmol scale. It uses a biphasic solvent system to ensure solubility of both the organic substrate and the inorganic base.[1]
Materials
-
Substrate A: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 equiv)[1]
-
Boronic Acid: Aryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2][3] · DCM complex (0.03 – 0.05 equiv)[1]
-
Base: Potassium Carbonate (
) (2.5 equiv)[1] -
Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]
Step-by-Step Procedure
-
Setup: Oven-dry a 25 mL round-bottom flask or a microwave vial equipped with a magnetic stir bar.
-
Charging: Add Substrate A (272 mg, 1.0 mmol), the Aryl Boronic Acid (1.2 mmol), and
(345 mg, 2.5 mmol) to the flask. -
Solvent Addition: Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).
-
Degassing (Critical): Sparge the mixture with Nitrogen or Argon gas for 10 minutes.
-
Why? Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) species.[1]
-
-
Catalyst Addition: Add Pd(dppf)Cl₂[1] · DCM (24 mg, 0.03 mmol) quickly under a stream of inert gas.[1] Seal the vessel immediately.
-
Reaction: Heat the mixture to 90°C for 4–16 hours.
-
Workup:
-
Purification: Flash column chromatography.
Optimization Matrix & Condition Screening
If the standard protocol yields <50% or shows incomplete conversion, consult the screening matrix below.
| Variable | Condition A (Standard) | Condition B (Sterically Hindered) | Condition C (Low Reactivity) |
| Catalyst | Pd(dppf)Cl₂ (3-5 mol%) | XPhos Pd G2 (2-5 mol%) | Pd(PPh₃)₄ (5-10 mol%) |
| Base | |||
| Solvent | Dioxane / | THF / | Toluene / EtOH / |
| Temp | 90°C | 60°C (Longer time) | 100°C (Microwave 30 min) |
| Use Case | General aryl boronic acids | Ortho-substituted boronic acids | Electron-rich boronic acids |
Why XPhos?
For extremely hindered coupling partners, XPhos Pd G2 is recommended.[1] The bulky biaryl phosphine ligand creates a highly active mono-ligated Pd(0) species that facilitates oxidative addition even in crowded environments [1].[1]
Troubleshooting & Quality Control
Issue: Protodeboronation
-
Symptom: The aryl boronic acid is consumed, but only the de-borylated arene (Ar-H) and unreacted bromide are observed.[1]
-
Cause: High temperature or high pH can cause the boronic acid to lose the boron group before coupling.[1]
-
Fix:
-
Lower temperature to 70°C.
-
Switch base to mild Sodium Bicarbonate (
) . -
Add the boronic acid in portions over 1 hour.
-
Issue: Palladium Residue[2]
-
Symptom: Product is dark/grey or fails elemental analysis for heavy metals.[1] The morpholine nitrogen can weakly bind residual Pd.[1]
-
Fix: Treat the organic layer during workup with a metal scavenger such as SiliaMetS® Thiol or wash with an aqueous solution of N-Acetylcysteine .[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis.
References
-
Buchwald, S. L., et al. (2013).[1] "Precatalysts for the Rapid Formation of XPhos–Pd and SPhos–Pd Complexes." Journal of the American Chemical Society.[1]
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [1]
-
Molander, G. A., et al. (2002).[1] "Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates." Journal of Organic Chemistry. [1]
-
TCI Chemicals. "Reagents for Suzuki-Miyaura Cross-Coupling Reactions." Product Literature.
Sources
Technical Application Note: Strategic Functionalization of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
The scaffold [4-Bromo-2-(morpholin-4-yl)phenyl]methanol represents a high-value intermediate in medicinal chemistry, particularly in the synthesis of PI3K, mTOR, and ALK kinase inhibitors. Its structure combines three distinct reactive handles:
-
Benzylic Alcohol: The primary site for functionalization (oxidation, substitution, etherification).
-
Ortho-Morpholine: A bulky, basic tertiary amine that introduces steric constraints and potential for intramolecular hydrogen bonding or coordination.
-
Para-Bromide: A stable handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), which must remain inert during alcohol derivatization.
Critical Challenge: The ortho-morpholine group presents a specific challenge: its basic nitrogen (
This guide details three validated modules for functionalizing the methanol group, ensuring chemoselectivity and high yields.
Reaction Landscape Visualization
The following diagram outlines the strategic pathways available for this scaffold.
Figure 1: Strategic divergence from the parent alcohol. Colors indicate distinct reaction pathways.
Module 1: Chemoselective Oxidation to Benzaldehyde
Converting the alcohol to the aldehyde is the most common activation step, enabling subsequent reductive aminations or Wittig reactions.
The Challenge: Avoid oxidation of the morpholine nitrogen to the N-oxide. The Solution: Use Manganese Dioxide (MnO₂) . It is highly selective for benzylic alcohols and generally inert toward tertiary amines under mild conditions.
Protocol A: MnO₂ Oxidation
-
Reagents: Activated MnO₂ (10–20 eq), Dichloromethane (DCM) or Chloroform.
-
Conditions: Reflux (40°C) or Room Temperature.
-
Preparation: Dissolve 1.0 eq (e.g., 100 mg) of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol in anhydrous DCM (0.1 M concentration).
-
Addition: Add activated MnO₂ (10 equivalents by mass relative to substrate).
-
Note: High surface area MnO₂ is critical. If reaction is slow, add another 5–10 eq.
-
-
Reaction: Stir vigorously at room temperature. Monitor by TLC (typically 2–6 hours). The aldehyde usually runs significantly higher (less polar) than the alcohol.
-
Work-up: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate. The crude product is often pure enough (>95%) for the next step.
-
Yield Expectation: 85–95%.[1]
-
Alternative: If MnO₂ fails, use IBX (2-Iodoxybenzoic acid) in DMSO/EtOAc. Avoid Swern oxidation if possible, as the odor and temperature control (-78°C) are cumbersome for this scale, and the basic morpholine can interfere with the intermediate sulfur species.
Module 2: Activation for Nucleophilic Substitution
Converting the hydroxyl group to a leaving group (Chloride, Bromide, or Mesylate) allows for
The Challenge: The basic morpholine nitrogen will react with acid byproducts (HCl, MsOH) to form salts. The Solution: Account for stoichiometry of bases or isolate the salt form intentionally.
Protocol B: Chlorination via Thionyl Chloride (SOCl₂)
-
Reagents: SOCl₂ (1.5 eq), DCM (Solvent).
-
Conditions: 0°C to Room Temperature.
-
Dissolution: Dissolve the alcohol in anhydrous DCM (0.2 M) under
. -
Addition: Add SOCl₂ dropwise at 0°C.
-
Observation: Gas evolution (HCl/SO₂) will occur. The morpholine may protonate, potentially precipitating the hydrochloride salt of the starting material or product.
-
-
Reaction: Warm to RT and stir for 1–2 hours.
-
Work-up (Option 1 - Free Base): Quench carefully with saturated aqueous
. Extract with DCM. Dry over . -
Work-up (Option 2 - HCl Salt): Evaporate volatiles directly. The residue is the hydrochloride salt of the benzyl chloride. This is often more stable for storage.
Protocol C: Mesylation (Methanesulfonylation)
-
Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.5 eq), DCM.
-
Why TEA? You need enough base to neutralize the MsOH and keep the morpholine free-based.
-
Dissolution: Dissolve alcohol and TEA (2.5 eq) in DCM at 0°C.
-
Addition: Add MsCl dropwise.
-
Reaction: Stir at 0°C for 30–60 mins.
-
Work-up: Wash with cold water and brine. Do not use acidic wash (it will extract the morpholine).
Module 3: Direct Etherification (Mitsunobu Reaction)
This is the preferred method for installing phenols or imides directly without an intermediate halide.
The Challenge: Steric hindrance from the ortho-morpholine group may slow the formation of the alkoxy-phosphonium intermediate. The Solution: Use high-reactivity reagents (DIAD instead of DEAD) and potentially higher temperatures.
Protocol D: Mitsunobu Coupling
-
Reagents: Triphenylphosphine (
, 1.5 eq), Diisopropyl azodicarboxylate (DIAD, 1.5 eq), Nucleophile (e.g., Phenol, 1.2 eq). -
Solvent: THF or Toluene (anhydrous).
-
Mixture: Combine the alcohol,
, and the nucleophile in THF (0.1 M) under inert atmosphere. -
Addition: Cool to 0°C. Add DIAD dropwise over 10 minutes.
-
Visual: The yellow/orange color of DIAD should fade upon addition.
-
-
Reaction: Allow to warm to RT. Stir 12–24 hours.
-
Optimization: If no reaction occurs after 24h, heat to 40°C. The ortho-morpholine bulk might require thermal energy to overcome the barrier.
-
-
Work-up: Concentrate and purify via column chromatography.
-
Tip: Triphenylphosphine oxide (
) is a difficult byproduct. Use a non-polar solvent (Hexane/Ether) to precipitate the majority of before chromatography if possible.
-
Summary of Key Data & Recommendations
| Parameter | Oxidation (Aldehyde) | Activation (Halide) | Etherification (Mitsunobu) |
| Primary Reagent | MnO₂ (Activated) | SOCl₂ or MsCl | PPh₃ / DIAD |
| Selectivity | High (Benzylic > Amine) | High | Moderate (Sterics apply) |
| Byproducts | Mn salts (Solid) | HCl / MsOH | Ph₃PO (Difficult removal) |
| Stability | Good (Store cold) | Poor (Use immediately) | Stable |
| Rec. Scale | 100 mg – 10 g | 50 mg – 5 g | 50 mg – 2 g |
Safety & Handling of the Bromide
Throughout all protocols, the 4-Bromo substituent remains intact. It is stable to:
-
Acids: HCl, MsOH.
-
Bases: TEA, NaHCO₃.
-
Oxidants: MnO₂, IBX.
-
Reductants: NaBH₄, STAB.
Caution: Avoid using organolithiums (n-BuLi) or magnesium (Grignard formation) on the alcohol/halide intermediates unless the hydroxyl/amine is protected, as Lithium-Halogen exchange at the 4-position is rapid.
References
-
Selective Oxidation of Benzylic Alcohols
- Title: Manganese Dioxide Oxid
- Source: Cahiez, G., et al. Organic Syntheses, 2011.
- Context: Validates MnO₂ as the gold standard for benzylic oxidation in the presence of other functional groups.
-
Mitsunobu Reaction Parameters
- Title: The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applic
- Source: Swamy, K. C. K., et al. Chemical Reviews, 2009.
- Context: Provides mechanistic insight into steric effects during the betaine form
-
Reactivity of Ortho-Substituted Benzyl Alcohols
-
Morpholine Scaffold Synthesis
-
Title: Synthesis of 4-(2-Bromoethyl)morpholine.[5]
- Source: BenchChem Protocols.
- Context: General handling of morpholine-containing intermediates and salt form
-
Sources
- 1. vibrantpharma.com [vibrantpharma.com]
- 2. Benzyl alcohol synthesis by benzylic substitution [organic-chemistry.org]
- 3. The reaction of 4 – bromobenzyl chloride with NaCN in ethanol leads t - askIITians [askiitians.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth troubleshooting and frequently asked questions for the purification of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol. The unique structure of this compound, featuring a polar alcohol, a basic morpholine moiety, and a brominated aromatic ring, presents specific challenges that are addressed herein. Our goal is to equip researchers with the knowledge to overcome these obstacles and achieve high purity.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Question 1: My compound is streaking severely on a standard silica gel TLC plate, making it impossible to assess purity or determine an appropriate mobile phase for column chromatography. What's happening and how do I fix it?
Answer: This is the most common issue encountered with this class of compounds. The streaking, or tailing, is caused by a strong, non-ideal interaction between the basic nitrogen atom of the morpholine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This interaction leads to slow, uneven elution from the stationary phase.
Root Cause Analysis & Solutions:
-
Neutralize the Basic Site: The most effective solution is to suppress the interaction by adding a small amount of a basic modifier to your mobile phase. This competitively binds to the acidic sites on the silica, allowing your compound to travel more cleanly.
-
Triethylamine (Et₃N): Add 0.5-2% triethylamine to your eluent (e.g., Dichloromethane/Methanol). Et₃N is a volatile organic base that effectively masks the acidic sites.
-
Ammonium Hydroxide (NH₄OH): For very polar compounds, a solution of 1-10% ammonium hydroxide in methanol can be used as a stock solution and added to the main mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH(aq)).[1][2]
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase that is less acidic.
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for basic compounds.[2] You will need to re-optimize your solvent system, as the polarity characteristics differ.
-
Amino-functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, creating a weakly basic environment that is ideal for purifying basic compounds without tailing.[3]
-
Experimental Protocol: Developing a Non-Tailing TLC System
-
Prepare three identical eluent jars.
-
Jar A (Control): 95:5 Dichloromethane (DCM) / Methanol (MeOH)
-
Jar B (Et₃N): 95:5 DCM/MeOH + 1% Et₃N
-
Jar C (NH₄OH): 90:10 DCM/MeOH + 1% of a 10% NH₄OH in MeOH stock solution.
-
-
Spot your crude reaction mixture on three separate TLC plates.
-
Develop one plate in each jar.
-
Visualize under UV light and/or with a stain (like p-anisaldehyde). You should observe a significant reduction in streaking and a higher Rf value in Jars B and C. The system that provides a compact spot with an Rf between 0.2-0.4 is ideal for column chromatography.
Question 2: My compound does not move from the baseline (Rf ≈ 0) on the TLC plate, even when I use 100% ethyl acetate. How can I get it to elute?
Answer: This indicates your compound is highly polar and is too strongly adsorbed to the silica gel for a medium-polarity solvent like ethyl acetate to elute it.[1] You need to increase the polarity of the mobile phase significantly.
Recommended Solvent Systems for Polar Compounds:
| Solvent System | Composition | Comments |
| DCM/Methanol | Start with 100% DCM and gradually increase Methanol % (e.g., 2%, 5%, 10%). | This is the workhorse system for polar compounds. Remember to add a basic modifier as described in Question 1.[2] |
| Chloroform/Methanol/Water | Typical ratios like 80:18:2 can be effective. | This system is highly polar and can elute very stubborn compounds. Often used for lipids and other biological molecules.[3] |
| Reverse-Phase | Water/Acetonitrile or Water/Methanol | If normal-phase fails, switch to a C18 (reverse-phase) column. Your polar compound will likely elute early. |
Question 3: My post-column NMR shows a pure product, but my yield is less than 30%. Where did the rest of my compound go?
Answer: Low recovery is a frustrating issue often linked to the strong interactions discussed previously or procedural missteps.
Troubleshooting Low Recovery:
-
Irreversible Adsorption: A significant portion of your compound may be permanently stuck to the column. This happens if the mobile phase is not sufficiently competitive (i.e., not polar enough or lacking a basic additive) to displace the compound from the silica.
-
Solution: After your initial elution, flush the column with a very strong solvent mixture (e.g., 80:20:2 DCM/MeOH/NH₄OH) to see if you can recover the remaining material.
-
-
Compound Decomposition: The acidic nature of silica gel can cause degradation of sensitive molecules.[1]
-
How to Check: Perform a 2D TLC. Spot your compound in one corner of a square TLC plate, run it in your chosen eluent, then dry the plate, rotate it 90 degrees, and run it again in the same eluent. If you see spots that are not on the diagonal, it indicates decomposition on the plate.
-
Solution: Switch to a less acidic stationary phase like neutral alumina or consider recrystallization.[2]
-
-
Broad Elution Profile (Tailing): Your compound may have eluted over a very large number of fractions, and the concentration in many of those fractions was too low to be detected by TLC.[1]
-
Solution: Combine and concentrate a wider range of fractions around where you expected your product to be. It's better to combine slightly impure fractions and re-purify than to discard product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best purification strategy for this compound: column chromatography or recrystallization?
For initial purification of a crude mixture with multiple components, flash column chromatography is superior due to its high resolving power.[4] However, if you have a crude product that is already >80-90% pure, recrystallization is often the more efficient and scalable method. It is excellent for removing small amounts of impurities and can be faster and uses less solvent than chromatography.[5]
Q2: How do I select an appropriate solvent for the recrystallization of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol?
The ideal recrystallization solvent is one in which your compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.[6] Given the compound's polarity, you should screen polar protic and aprotic solvents.
Screening Protocol for Recrystallization Solvents:
-
Place ~20 mg of your solid into a small test tube.
-
Add the chosen solvent dropwise at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.
-
If it is insoluble, heat the mixture to boiling. If it dissolves, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe for crystal formation. Abundant, high-quality crystals indicate a good solvent.[6]
Suggested Solvents for Screening:
| Solvent Type | Examples | Comments |
| Single Solvents | Isopropanol, Ethanol, Acetonitrile, Ethyl Acetate | Good starting points. |
| Binary Solvents | Ethanol/Water, Isopropanol/Hexane, Ethyl Acetate/Hexane | Used when no single solvent is ideal. Dissolve the compound in the minimum amount of the "good" (high-solubility) solvent while hot, then add the "poor" (low-solubility) solvent dropwise until the solution becomes cloudy (the cloud point). Add a drop of the good solvent to clarify and then cool slowly.[5] |
Q3: How do I confirm the final purity of my [4-Bromo-2-(morpholin-4-yl)phenyl]methanol?
Purity should be confirmed by a combination of methods:
-
Thin-Layer Chromatography (TLC): The purified compound should appear as a single, non-streaking spot in at least two different solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the gold standard for confirming the chemical structure and assessing purity. The absence of impurity peaks and clean integration values are key indicators.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C).[6] A broad or depressed melting point suggests the presence of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the accurate mass of the compound and can detect impurities at very low levels.
Workflow Visualization
The following diagram outlines a logical workflow for selecting the appropriate purification strategy for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.
Sources
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol reaction byproduct analysis
Topic: Reaction Byproduct Analysis & Troubleshooting Guide CAS: 1099619-96-1 Molecular Formula: C₁₁H₁₄BrNO₂ Molecular Weight: 272.14 g/mol
Introduction
Welcome to the Technical Support Center for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol . This guide addresses specific challenges encountered during the synthesis, isolation, and analysis of this scaffold.
This compound features a benzyl alcohol moiety, an aryl bromide , and an ortho-morpholine ring. This tri-functional nature creates a unique reactivity profile where the basicity of the morpholine nitrogen and the lability of the benzylic hydroxyl group often lead to specific, identifiable byproducts.
Module 1: Synthesis & Reaction Monitoring
Q: I am reducing 4-bromo-2-morpholinobenzaldehyde with NaBH₄, but the reaction seems "stuck." What is happening?
A: If you observe a persistent starting material spot on TLC or peak in HPLC, it is rarely due to the inactivity of NaBH₄. The issue is likely borate complexation .
The Mechanism: The morpholine nitrogen at the ortho position can coordinate with the intermediate borate species formed during reduction. This forms a stable, cyclic chelate that resists hydrolysis, mimicking the starting material's solubility profile but lacking the carbonyl signal in IR.
Troubleshooting Protocol:
-
Quench: Do not just add water. Use a saturated NH₄Cl solution or 1M HCl (carefully, see Module 2) to break the Boron-Oxygen-Nitrogen chelate.
-
Temperature: Heat the quench mixture to 40°C for 15 minutes to ensure full hydrolysis of the borate ester.
-
Validation: Check the aqueous layer pH. It must be neutral to slightly acidic (pH 5-6) to ensure the complex breaks, but not so acidic that you protonate the morpholine and lose product to the aqueous phase.
Q: I see a new impurity with a slightly lower retention time (HPLC) than my product. Is it the des-bromo derivative?
A: It is unlikely to be the des-bromo product (3-morpholinobenzyl alcohol) if you are using NaBH₄, as borohydrides generally do not reduce aryl halides.
Likely Culprit: 4-Bromo-2-morpholinobenzoic acid (Oxidation Impurity). If your starting aldehyde contained traces of acid (from air oxidation), or if your reaction mixture was exposed to air under basic conditions (Cannizzaro-type side reactions, though less likely with morpholine steric bulk), you may generate the carboxylic acid.
Diagnostic Check:
-
LCMS: Look for [M+H]⁺ = 286/288 (Acid) vs. 272/274 (Alcohol).
-
Extraction: The acid impurity can be removed by washing the organic layer with saturated NaHCO₃ .
Module 2: Isolation & Stability (The "Yellowing" Effect)
Q: My product turned from a white solid to a yellow gum upon drying. What formed?
A: This is a classic sign of Acid-Catalyzed Etherification (Dimerization) or Morpholine N-Oxidation .
Scenario A: Dimerization (The "Pink/Red" or "Gum" Shift) Benzyl alcohols with electron-donating groups (like the ortho-morpholine) are prone to forming stabilized carbocations. If you used strong acid (HCl/H₂SO₄) during the workup to break the borate complex, you likely catalyzed the formation of the dibenzyl ether .
-
Structure: Bis(4-bromo-2-morpholinobenzyl) ether.
-
Mechanism:
. -
Prevention: Use Acetic Acid or NH₄Cl for neutralization, not mineral acids. Keep the temperature below 40°C during concentration.
Scenario B: N-Oxidation (The "Yellowing" Shift) Morpholines are susceptible to oxidation to N-oxides, especially in the presence of peroxides (found in old THF or ethers) or simply air exposure over time.
-
Prevention: Store the compound under Argon/Nitrogen at -20°C. Ensure all ether solvents used in workup are peroxide-free.
Module 3: Analytical Troubleshooting
Q: My GC-MS shows a peak with Mass [M-18]. Is my product decomposing?
A: Yes, but likely only inside the instrument. This is In-Column Dehydration .
Benzyl alcohols are notorious for dehydrating to form stilbenes or polymerizing in the hot injection port of a GC, especially if the liner is dirty (acidic sites).
Observation:
-
GC-MS: Dominant peak at m/z ~254 (Loss of H₂O).
-
NMR: The sample looks pure (CH₂ peak at ~4.6 ppm is intact).
Solution: Rely on LC-MS (ESI+) or ¹H NMR for purity determination. Do not trust GC purity data for this scaffold without derivatization (e.g., TMS protection).
Q: How do I distinguish the Product from the Aldehyde and Dimer by NMR?
Use the table below to identify the diagnostic signals in DMSO-d₆.
| Compound | Diagnostic Proton | Chemical Shift (δ ppm) | Multiplicity |
| Product (Alcohol) | Ar-CH₂ -OH | 4.50 - 4.60 | Doublet (becomes Singlet with D₂O) |
| Impurity (Aldehyde) | Ar-CH O | 10.10 - 10.30 | Singlet |
| Impurity (Dimer/Ether) | Ar-CH₂ -O-CH₂ -Ar | 4.40 - 4.50 | Singlet (Slight upfield shift) |
| Impurity (Des-bromo) | Ar-H (Para to N) | ~7.0 - 7.2 | Multiplet (Extra aromatic proton) |
Visualizing the Pathway
The following diagram illustrates the reaction flow and the origin of critical byproducts.
Figure 1: Reaction pathway analysis showing the main reduction route and potential branch points for byproduct formation (Oxidation, Dimerization, and Debromination).
Troubleshooting Decision Tree
Use this logic flow to determine the next step in your experiment.
Figure 2: Decision matrix for interpreting crude analytical data and selecting the appropriate corrective action.
References
-
Reduction of Aldehydes: Master Organic Chemistry. (2011).[1] Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Link
-
Benzyl Alcohol Stability: Royal Society of Chemistry. (2025).[2][3] Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation. Link
-
Analytical Artifacts: MDPI. (2024). In-Column Dehydration of Benzyl Alcohols in Gas Chromatography. Link
-
Compound Data: Fluorochem. [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Product Page. Link
Sources
Overcoming challenges in [4-Bromo-2-(morpholin-4-yl)phenyl]methanol reactions
Technical Support Center: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Status: ● Operational Ticket ID: TICKET-BM-402 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Reactivity & Stability Profiles
System Overview & "Molecular Personality"
Welcome to the technical support hub for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol . If you are encountering low yields or stalled reactions, you are likely fighting two specific structural features inherent to this scaffold:
-
The "Ortho-Wall" (Steric Hindrance): The morpholine ring at the ortho position to the bromide creates significant steric bulk. This hinders oxidative addition in cross-coupling reactions and can block nucleophilic attacks at the benzyl position.
-
The "Basic Trap" (Lewis Basicity): The morpholine nitrogen (
for conjugate acid) is a competent Lewis base. It can coordinate to palladium catalysts (poisoning them) or interact with acidic reagents (causing precipitation or trapping).
Module A: Cross-Coupling Troubleshooting (The Aryl Bromide)
Issue: Suzuki-Miyaura or Buchwald-Hartwig coupling fails to proceed or stalls at <20% conversion.
Diagnosis: Catalyst Deactivation via Chelation or Steric Crowding. Standard catalysts like
Troubleshooting Protocol: The "Bulky Ligand" Switch
Do not increase temperature; change the catalyst architecture. You need a ligand that is bulky enough to prevent the morpholine from binding to the Pd center, yet electron-rich enough to facilitate oxidative addition.
Recommended System:
-
Catalyst:
or Pd(OAc) -
Ligand: SPhos or XPhos (Buchwald Dialkylbiaryl ligands). These ligands create a "protective shell" around the Pd, preventing morpholine coordination.
-
Base:
(anhydrous) or . Avoid strong alkoxides if the benzyl alcohol is unprotected.
Self-Validating Workflow (Step-by-Step):
-
The "Black Precipitate" Check: Run a pilot reaction (10 mg scale). If the reaction mixture turns black (Pd black precipitation) within 10 minutes, your ligand is not stabilizing the Pd. Action: Switch from SPhos to XPhos or BrettPhos.
-
The Protection Step: If the reaction is sluggish, the benzyl alcohol might be interfering (forming alkoxides that bridge Pd centers).
-
Test: Protect the alcohol as a THP ether or TBS ether.
-
Result: If yield improves >40%, the free hydroxyl was the culprit.
-
Visual Decision Tree: Cross-Coupling Optimization
Caption: Logic flow for optimizing Pd-catalyzed couplings on sterically hindered morpholino-benzyl systems.
Module B: Alcohol Transformations (Oxidation & Activation)
Issue: Decomposition or complex mixtures when converting the alcohol to an aldehyde or halide. Diagnosis: Incompatibility with acidic reagents or electrophilic scavengers.
Scenario 1: Oxidation to Aldehyde
-
Avoid: Swern Oxidation. The oxalyl chloride/DMSO intermediate can react with the morpholine nitrogen to form ammonium salts, complicating the workup.
-
Recommended: Dess-Martin Periodinane (DMP) .[1]
-
Why: DMP works under neutral conditions and tolerates tertiary amines well [1].
-
Protocol: Dissolve substrate in DCM (0.1 M). Add 1.2 equiv DMP. Add 1 equiv
(solid) to buffer any residual acetic acid.
-
Scenario 2: Conversion to Alkyl Chloride/Bromide
-
Avoid: Thionyl Chloride (
) with heat. This often leads to the hydrochloride salt of the morpholine, which precipitates and stops the reaction. -
Recommended: Appel Reaction (
+ or ).-
Why: It is neutral and drives the reaction via the affinity of Phosphorus for Oxygen, avoiding strong acids [2].[2]
-
Caution: The morpholine nitrogen is bulky; the
attack of the halide might be slow.
-
-
Alternative: Mesylation (
) followed by Finkelstein displacement.
Data Comparison: Alcohol Activation Methods
| Method | Reagent System | Compatibility | Risk Factor | Recommendation |
| Thionyl Chloride | Low | Salt formation, Charring | ⛔ Avoid | |
| Appel Reaction | High | Separation of | ✅ Preferred | |
| Mesylation | Medium | Unstable Mesylate (Sterics) | ⚠️ Backup | |
| PBr3 | Low | HBr generation (Salt) | ⛔ Avoid |
Module C: Purification & Handling
Issue: Compound streaks on TLC/Column or co-elutes with impurities. Diagnosis: The basic morpholine nitrogen interacts with the acidic silanols on silica gel.
The "Amine-Wash" Protocol
Standard silica gel is acidic (
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1%
to your DCM/MeOH mobile phase. -
Column Pre-treatment: Flush the silica column with the mobile phase containing the base before loading your sample.
-
Visualization: Morpholine derivatives often stain poorly with UV if the bromide is lost. Use Dragendorff’s Reagent (specific for tertiary amines) or Iodine stain.
Visual Workflow: Purification Strategy
Caption: Decision matrix for purifying basic morpholine-containing intermediates.
References
-
Dess-Martin Periodinane Utility
-
Appel Reaction Mechanism & Compatibility
-
Steric Hindrance in Suzuki Couplings (Ortho-Substitution)
-
Purification of Basic Amines
-
BenchChem Technical Support.[10] "Purification of Challenging 8-Aminoquinoline Derivatives."
- Relevance: General protocol for silica pretreatment with triethylamine for basic heterocycles.
-
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Appel Reaction [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Appel reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability Optimization for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Senior Application Scientist: Dr. A. Vance Subject: Stability, Storage, and Troubleshooting Guide for CAS 1263376-86-6 Last Updated: February 14, 2026
Executive Summary & Chemical Profile
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol is a critical building block, primarily utilized in the synthesis of PI3K/mTOR kinase inhibitors via Suzuki-Miyaura cross-coupling. While the aryl bromide moiety provides a robust handle for catalysis, the molecule possesses a specific vulnerability profile due to the coexistence of an electron-rich morpholine ring and a benzylic alcohol.
This guide addresses the three primary degradation vectors: Oxidative Dehydrogenation , Acid-Catalyzed Etherification , and Photolytic Debromination .
| Property | Specification | Critical Stability Note |
| CAS | 1263376-86-6 | Verify batch identity via 1H-NMR upon receipt. |
| Functional Groups | Aryl Bromide, Benzyl Alcohol, Tert-Amine | Amine accelerates oxidation; Alcohol is acid-sensitive. |
| pKa (Calc) | ~7.5 (Morpholine N) | Basic character makes it susceptible to salt formation and hygroscopicity. |
| Appearance | Off-white to pale yellow solid | Deep yellow/orange indicates oxidation (quinone methide or aldehyde formation). |
Mechanism of Instability (The "Why")
To troubleshoot effectively, one must understand the degradation cascades. The ortho-morpholine group is an electron-donating group (EDG). Through resonance, it increases electron density at the benzylic position.
Degradation Pathways Diagram
Figure 1: Primary degradation pathways. The electron-rich morpholine ring stabilizes the transition state for oxidation, making the conversion to aldehyde faster than in unsubstituted benzyl alcohols.
Storage & Handling Protocols
Status: Critical Standard: Store at -20°C under Inert Atmosphere (Argon/Nitrogen).
Protocol: The "Zero-Oxidation" Aliquot Method
Repeated freeze-thaw cycles introduce moisture and oxygen. Upon receiving a bulk shipment (>1g), follow this strict protocol immediately.
-
Equilibration: Allow the sealed bottle to reach room temperature in a desiccator before opening. Prevents condensation.
-
Solvation (Optional but Recommended): If the compound will be used exclusively for coupling reactions, dissolve immediately in anhydrous Degassed THF or Dioxane to create a stock solution.
-
Aliquot: Distribute solid or solution into amber glass vials with PTFE-lined septa.
-
Inert Gas Purge: Backfill each vial with Argon for 30 seconds.
-
Seal & Freeze: Parafilm the caps and store at -20°C.
Solvent Compatibility Table
| Solvent | Suitability | Technical Rationale |
| Methanol/Ethanol | AVOID | High Risk. In the presence of trace acid, the benzylic alcohol reacts with MeOH to form the methyl ether impurity (R-OMe). |
| DMSO | Moderate | Good solubility, but DMSO is an oxidant. Long-term storage in DMSO can lead to aldehyde formation (Swern-like oxidation). |
| DCM / Chloroform | Good (Short Term) | Excellent solubility. Avoid acidic chloroform (stabilized with amylene is preferred over ethanol-stabilized). |
| THF / 2-MeTHF | Excellent | Best for storage and subsequent Suzuki couplings. |
Troubleshooting Guide (FAQ)
Issue 1: "My compound turned yellow overnight."
Diagnosis: Oxidative degradation to the corresponding benzaldehyde or formation of N-oxide species.
-
Cause: Exposure to air, likely accelerated by light. The morpholine nitrogen lone pair can also oxidize.
-
Solution: Check LCMS.
-
Peak at [M-2H]: Aldehyde impurity.
-
Peak at [M+16]: N-Oxide impurity.
-
-
Remediation: If purity is >90%, recrystallize from Ethyl Acetate/Heptane (1:3) . If <80%, perform column chromatography (Silica, DCM:MeOH 95:5).
Issue 2: "I see a new peak at RRT 1.2 during LCMS analysis."
Diagnosis: Acid-catalyzed etherification or dimerization.
-
Cause: Did you use methanol as the diluent for your LCMS sample? Or did you add 0.1% Formic Acid to the sample diluent?
-
Mechanism: The electron-rich morpholine ring stabilizes the benzylic carbocation, allowing the solvent (MeOH) to attack rapidly.
-
Fix: Do not use acidic methanol for sample preparation. Use Acetonitrile/Water (neutral) for analysis.
Issue 3: "Low yields in Suzuki Coupling."
Diagnosis: Catalyst poisoning or Protodebromination.
-
Cause: The free amine (morpholine) can coordinate to Palladium, poisoning the catalyst. Alternatively, the benzyl alcohol can oxidize to the aldehyde under basic coupling conditions, which then undergoes side reactions.
-
Optimization:
-
Use a base that is insoluble in the organic phase (e.g.,
or ) rather than soluble organic bases. -
Protect the alcohol as a THP ether or TBS ether if yields remain <50%.
-
Experimental Workflow: Purification
If degradation occurs, use this standardized purification method to restore >98% purity.
Figure 2: Recrystallization workflow to remove oxidative impurities.
References
-
PubChem. Compound Summary: [4-(morpholin-4-yl)phenyl]methanol.[1] National Library of Medicine. Link
-
Royal Society of Chemistry. Oxidation of benzyl alcohol and its derivatives. Chem. Commun., 2025.[2] Link
-
Fisher Scientific. Safety Data Sheet: Benzyl Alcohol Derivatives. Link
-
National Institute of Standards and Technology (NIST). Morpholine, 4-phenyl- Stability Data. Link
Disclaimer: This guide is intended for research purposes only. Always consult the specific MSDS for your batch before handling.
Sources
Technical Support Center: Recrystallization of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
The following technical guide serves as a specialized support resource for the purification of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1). This document is structured to address specific researcher needs, moving from core solubility principles to field-proven protocols and troubleshooting.
Executive Summary & Compound Profile
Target Molecule: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Primary Application: Key intermediate for Suzuki-Miyaura cross-coupling or SNAr reactions in kinase inhibitor synthesis. Purification Challenge: The molecule contains both a lipophilic aryl bromide and a basic morpholine moiety. This "amphiphilic" nature often leads to "oiling out" rather than crystallization if the solvent polarity is not carefully balanced.
| Property | Specification / Note |
| Functional Groups | Aryl Bromide (Lipophilic), Morpholine (Basic/Polar), Benzyl Alcohol (H-Bond Donor) |
| Solubility (High) | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Ethanol (EtOH) |
| Solubility (Low) | Hexanes, Heptane, Water (Cold) |
| pKa Consideration | Morpholine Nitrogen pKa ~8.[1]3. The molecule is basic; avoid acidic solvents unless forming a salt. |
| Stability | Susceptible to oxidation (to aldehyde) upon prolonged heating in air. |
Pre-Recrystallization Checklist
Before starting, verify the state of your crude material:
-
Is it a salt or free base? This guide assumes the Free Base . If your crude came from an acidic workup, neutralize with NaHCO3 and extract into EtOAc first.
-
Purity Check: If crude purity is <85% (by HPLC/LCMS), consider a short silica plug filtration (eluting with 30% EtOAc/Hexanes) before recrystallization to remove tarry baseline impurities.
Recommended Solvent Systems
Based on the Like-Dissolves-Like principle and the specific functional groups of this molecule, the following systems are validated for amino-aryl alcohols.
| System | Composition | Mechanism | Best For |
| System A (Primary) | EtOAc / Heptane | Anti-solvent precipitation | Routine purification; removing non-polar impurities. |
| System B (Polishing) | EtOH / Water | Cooling crystallization | Removing inorganic salts or highly polar byproducts. |
| System C (Rescue) | DCM / Hexane | Evaporative crystallization | Material that is too soluble in EtOAc. |
Step-by-Step Protocols
Protocol A: The "Workhorse" Method (EtOAc / Heptane)
This is the most robust method for morpholine-substituted benzyl alcohols.
-
Dissolution: Place the crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) (approx. 3-5 mL per gram of solid).
-
Heating: Heat the mixture to gentle reflux (approx. 75°C) with stirring.
-
Note: If the solid does not dissolve completely, add more EtOAc in small portions (0.5 mL) until a clear solution is obtained.
-
-
Anti-Solvent Addition: While maintaining reflux, slowly add Heptane dropwise.
-
Endpoint: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.
-
-
Re-clarification: Add a few drops of EtOAc to clear the solution again.
-
Cooling: Remove from heat. Let the flask cool to room temperature slowly (over 30-60 mins).
-
Critical: Rapid cooling here often causes oiling out.
-
-
Crystallization: Once at room temperature, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold 1:3 EtOAc:Heptane.
-
Drying: Dry under vacuum at 40°C.
Protocol B: The "Polishing" Method (Ethanol / Water)
Use this if your crude contains inorganic salts or is very dark in color.
-
Dissolution: Dissolve crude in minimal boiling Ethanol (95% or absolute) .
-
Precipitation: Add warm water (approx. 50-60°C) dropwise to the boiling solution until turbidity persists.
-
Cooling: Allow to cool slowly to room temperature.
-
Collection: Filter and wash with cold 1:1 EtOH:Water.
Troubleshooting & FAQs
Q1: The product is "oiling out" (forming a separate liquid layer) instead of crystallizing. What do I do?
Cause: The cooling was too fast, or the solution is too concentrated. The morpholine group lowers the melting point, making the "metastable zone" for oiling broad. Solution (The "Seeding" Technique):
-
Reheat the mixture until the oil dissolves.
-
Add a tiny crystal of pure product (seed) if available. If not, scratch the inner wall of the flask with a glass rod at the air-liquid interface.
-
Add a small amount (5-10%) of the good solvent (e.g., EtOAc) to slightly undersaturate the solution.
-
Cool very slowly (wrap the flask in a towel or place in a warm water bath and let it cool naturally).
Q2: My crystals are colored (yellow/orange), but the product should be white/off-white.
Cause: Oxidation byproducts (likely the aldehyde or quinone-like species) or trace bromine impurities. Solution:
-
Perform the recrystallization with Activated Charcoal .
-
Dissolve crude in hot EtOAc. Add activated charcoal (5-10 wt%).
-
Stir for 10 mins at reflux.
-
Filter hot through a Celite pad to remove charcoal.
-
Proceed with Heptane addition (Protocol A).
Q3: Can I recrystallize this as a salt?
Answer: Yes. If the free base is persistently oily, converting it to the Hydrochloride (HCl) salt is a standard tactic for morpholine derivatives.
-
Method: Dissolve free base in EtOAc. Add 1.1 equivalents of 4M HCl in Dioxane. The salt typically precipitates immediately. Recrystallize the salt from MeOH/EtOAc.
Process Logic Visualization
Figure 1: Decision tree for the purification of morpholino-benzyl alcohol derivatives, highlighting critical decision points between standard recrystallization and salt formation.
References
-
Organic Syntheses. General Procedures for Recrystallization of Aryl Alcohols. Org. Synth. Coll. Vol. 1-10. (Standard protocols for benzyl alcohol purification). Available at: [Link]
-
ResearchGate. Discussion on Recrystallization of Morpholine Derivatives. (Peer-to-peer troubleshooting for morpholine-containing intermediates). Available at: [Link]
Sources
Column chromatography purification of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
[1]
Topic: Purification of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Ticket ID: #PUR-8492-MORPH Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Executive Summary & Molecule Analysis
Welcome to the Purification Support Center. You are dealing with a functionalized benzyl alcohol containing an ortho-morpholine substituent .[1]
Molecule Analysis:
-
Core Structure: Benzyl alcohol (Polar, H-bond donor/acceptor).[1]
-
Substituent: 2-Morpholino group (Weakly basic aniline, H-bond acceptor).[1]
-
Halogen: 4-Bromo (Lipophilic, UV active).[1]
-
Chromatographic Behavior: The molecule possesses a "push-pull" polarity.[1] The morpholine nitrogen, while conjugated to the phenyl ring (reducing basicity compared to alkyl amines), can still interact with acidic silanols on silica gel (
), leading to peak tailing or streaking . Furthermore, an intramolecular Hydrogen bond between the benzylic hydroxyl and the morpholine nitrogen may occur, potentially altering its apparent polarity in non-polar solvents.
Troubleshooting Guide (Q&A Format)
Ticket #001: "My product is streaking/tailing on the column. I'm losing yield."
Diagnosis: This is the classic "Amine-Silanol Interaction."[1] Even though N-aryl morpholines are less basic than alkyl amines, the residual acidity of standard Silica Gel 60 is sufficient to protonate the nitrogen or form strong H-bonds, causing the compound to "drag" rather than elute cleanly.
The Fix: Mobile Phase Modifiers You must neutralize the silica surface.[2][3]
-
Add Triethylamine (TEA): Add 1% TEA (v/v) to your mobile phase.[1]
-
Alternative: Use 1%
(7N in MeOH) if using a DCM/MeOH gradient.[1]
Ticket #002: "The product co-elutes with the starting material (likely the aldehyde)."
Diagnosis:
Benzyl alcohols and their corresponding benzaldehydes often have similar
The Fix: Gradient Optimization & Interaction Tuning
-
Switch Solvent Systems: If you are using Hexane/EtOAc, switch to DCM/MeOH (0-5% MeOH).[1] The selectivity for alcohols vs. aldehydes often changes between these two systems.
-
Hold the Gradient: Do not run a linear 0-100% gradient.
-
Protocol: Run a "Step Gradient."[1] Increase polarity until the impurity elutes, then hold isocratic (constant %) for 3-5 column volumes (CV) before increasing again to elute your alcohol.
-
Ticket #003: "I can't see the spots clearly on TLC."
Diagnosis: While the 4-bromo-phenyl ring is UV active (254 nm), the morpholine ring can sometimes dampen fluorescence or the concentration might be low.
The Fix: Visualization Stains
Standard Operating Procedures (SOP)
Recommended Solvent Systems
| Solvent System | Composition | Modifier | Application |
| System A (Non-Polar) | Hexanes / Ethyl Acetate | 1% | Best for removing non-polar impurities.[1] |
| System B (Polar) | DCM / Methanol | 1% | Best for tight separations from polar byproducts.[1] |
| System C (Green) | Heptane / Ethanol | 1% | Eco-friendly alternative to Hex/EtOAc.[1] |
Step-by-Step Purification Protocol
-
TLC Scouting:
-
Prepare a TLC plate with mobile phase: 40% EtOAc in Hexanes + 1% TEA.
-
Target
: 0.25 – 0.35 . If , lower the EtOAc concentration. -
Note: Always add TEA to the TLC chamber solvent to mimic column conditions.
-
-
Column Preparation:
-
Slurry Pack: Slurry silica in the starting solvent (e.g., 10% EtOAc/Hex + 1% TEA).
-
Pre-Conditioning: Flush the column with 2 CV of the starting solvent containing the modifier. This ensures the entire silica bed is deactivated before the sample touches it.
-
-
Sample Loading:
-
Liquid Load: Dissolve in minimum DCM. (Avoid pure MeOH as it may broaden the band at the top).
-
Solid Load (Recommended): Dissolve crude in DCM, add Celite (1:2 ratio), evaporate to dryness, and load the powder. This prevents "fingering" due to solubility issues.[1]
-
-
Elution Gradient (Typical):
Visualizing the Chemistry
Diagram 1: The "Streaking" Mechanism & Solution
This diagram illustrates why your compound sticks and how Triethylamine (TEA) solves it.[1]
Caption: Mechanism of amine tailing on silica and the deactivation effect of Triethylamine.
Diagram 2: Purification Workflow Decision Tree
Caption: Decision matrix for solvent selection and troubleshooting tailing issues.
References
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Blog. Accessed 2024.[1][7][8] Link
-
Chemistry LibreTexts. "Visualizing TLC Plates." LibreTexts. Accessed 2024.[1][7][8] Link
-
Fluorochem. "[4-bromo-2-(morpholin-4-yl)phenyl]methanol Product Page." Fluorochem Catalog. Link
-
Cytiva. "Use of benzyl alcohol as a shipping and storage solution for chromatography media."[1][9] Cytiva Application Notes. Link
-
Reich, H. J. "Chromatography Advice."[1] University of Wisconsin-Madison.[1] (General reference for pKa/Silica interactions).
Sources
- 1. Synthesis routes of 4-(2-Bromoethyl)morpholine [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
Technical Support Center: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Synthesis
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol. As a key intermediate in various pharmaceutical pipelines, ensuring its purity is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during its synthesis. Our approach is grounded in mechanistic principles to not only solve immediate experimental issues but also to foster a deeper understanding of the underlying chemistry.
I. Synthetic Pathway Overview
The synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol is typically achieved in a two-step process. The first step involves an electrophilic aromatic substitution to introduce the morpholine and bromine substituents onto the benzene ring, yielding the key intermediate, 4-bromo-2-(morpholin-4-yl)benzaldehyde. The second step is the reduction of this aldehyde to the desired primary alcohol. Understanding this pathway is crucial for anticipating and identifying potential impurities.
Caption: Synthetic route to [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.
II. Frequently Asked Questions (FAQs)
Here we address common questions that arise during the synthesis.
Q1: What is the most likely synthetic route to produce the intermediate, 4-bromo-2-(morpholin-4-yl)benzaldehyde?
A1: The most plausible route involves the nucleophilic aromatic substitution of a di-halogenated benzaldehyde, such as 2-fluoro-4-bromobenzaldehyde, with morpholine. The fluorine atom at the ortho position is activated towards nucleophilic attack by the electron-withdrawing aldehyde group. An alternative, though potentially less regioselective route, is the bromination of 2-morpholinobenzaldehyde. The morpholino group is an ortho-, para-director, but steric hindrance may influence the regioselectivity of the incoming bromide.[1]
Q2: I see a significant amount of an isomeric impurity in my crude product. What is it likely to be and how can I minimize it?
A2: The most probable isomeric impurity is [2-Bromo-4-(morpholin-4-yl)phenyl]methanol, arising from the corresponding aldehyde precursor, 2-bromo-4-(morpholin-4-yl)benzaldehyde. This can form if the initial electrophilic substitution lacks complete regioselectivity. To minimize its formation, careful control of reaction conditions during the synthesis of the aldehyde intermediate is crucial. This includes the choice of solvent, temperature, and brominating agent. Using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent can improve selectivity.
Q3: My reduction of 4-bromo-2-(morpholin-4-yl)benzaldehyde is incomplete. How can I drive the reaction to completion?
A3: Incomplete reduction, leaving unreacted aldehyde, is a common issue. Here are several strategies to address this:
-
Increase the equivalents of the reducing agent: While sodium borohydride is a mild and selective reducing agent, you may need to use a larger excess (e.g., 1.5 to 2.0 equivalents) to ensure complete conversion.[2][3]
-
Extend the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is no longer detectable.
-
Optimize the solvent system: Sodium borohydride reductions are often performed in alcoholic solvents like methanol or ethanol. The choice of solvent can influence the reaction rate.[3]
-
Temperature control: While these reductions are often run at room temperature or below, a slight increase in temperature may be necessary, but be cautious of potential side reactions.
Q4: What are the common byproducts of a sodium borohydride reduction?
A4: The primary byproducts are borate esters, which are formed as the hydride is transferred from the boron atom to the carbonyl carbon. These are typically hydrolyzed during the aqueous workup to yield the final alcohol and inorganic boron salts. It is also possible to have trace amounts of borane and hydrogen gas, especially if the reaction is run under acidic conditions or at elevated temperatures.[4][5]
III. Troubleshooting Guide: Identifying and Resolving Impurities
This section provides a more detailed guide to identifying and mitigating specific impurities.
| Impurity Type | Potential Identity | Formation Mechanism | Identification Method | Troubleshooting & Prevention |
| Process-Related | Unreacted 4-bromo-2-(morpholin-4-yl)benzaldehyde | Incomplete reduction of the aldehyde. | HPLC (shorter retention time than the alcohol), 1H NMR (presence of aldehyde proton at ~10 ppm). | Increase equivalents of reducing agent, extend reaction time, optimize solvent and temperature. |
| Isomeric | [2-Bromo-4-(morpholin-4-yl)phenyl]methanol | Lack of regioselectivity during the synthesis of the benzaldehyde precursor. | HPLC (may co-elute or have a similar retention time, requiring method optimization), 1H NMR (different aromatic proton splitting patterns). | Optimize the electrophilic aromatic substitution conditions (milder brominating agent, non-polar solvent, controlled temperature). Purify the aldehyde intermediate before reduction. |
| Over-bromination | Di-bromo-morpholino-phenylmethanol species | Use of excess brominating agent during the precursor synthesis. | Mass Spectrometry (higher molecular weight), 1H NMR (fewer aromatic protons). | Use stoichiometric amounts of the brominating agent. |
| Starting Material | Unreacted precursors from the aldehyde synthesis (e.g., 2-morpholinobenzaldehyde or 4-bromobenzaldehyde). | Incomplete reaction during the formation of the aldehyde intermediate. | HPLC, GC-MS. | Ensure complete reaction in the first step through monitoring (TLC, HPLC). Purify the intermediate aldehyde. |
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Caption: A logical workflow for troubleshooting impurities.
IV. Experimental Protocols: Analytical Methods
Accurate identification of impurities requires robust analytical methods. Below are recommended starting points for HPLC and NMR analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol and quantifying impurities.
Protocol: Reversed-Phase HPLC (RP-HPLC)
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR is invaluable for structural confirmation and identification of impurities with distinct proton environments.
Protocol: 1H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).
-
Acquisition: Acquire a standard 1H NMR spectrum.
Key Diagnostic Signals:
-
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (Product):
-
Aromatic protons with specific splitting patterns.
-
A singlet for the benzylic CH2 protons around 4.5-4.7 ppm.
-
A broad singlet for the hydroxyl proton (position is solvent and concentration dependent).
-
Multiplets for the morpholine protons.
-
-
4-bromo-2-(morpholin-4-yl)benzaldehyde (Impurity):
-
A characteristic singlet for the aldehyde proton (CHO) around 9.8-10.2 ppm.
-
-
[2-Bromo-4-(morpholin-4-yl)phenyl]methanol (Isomeric Impurity):
-
Different splitting patterns for the aromatic protons compared to the desired product.
-
V. References
-
Hughes, E. D., & Ingold, C. K. (1935). Aromatic substitution. Part I. The mechanism of nitration. Journal of the Chemical Society (Resumed), 244-255.
-
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.
-
Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449-462.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
-
Ranu, B. C. (1993). Sodium borohydride, a versatile reducing agent. Synlett, 1993(12), 885-892.
-
Brown, H. C., & Krishnamurthy, S. (1979). Borohydrides for Organic Synthesis. Tetrahedron, 35(5), 567-607.
-
Choudary, B. M., Reddy, C. V., & Lakshmi Kantam, M. (2000). A “truly heterogeneous” catalyst for the regioselective bromination of phenols. Green Chemistry, 2(2), 67-69.
-
Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Sources
Technical Support Center: Synthesis of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
An in-depth guide to navigating the complexities of synthesizing [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.
As a Senior Application Scientist, this guide is structured from field-proven experience to move beyond simple protocols. It provides the causal logic behind experimental choices, enabling you to troubleshoot effectively and optimize for yield, purity, and scalability.
I. Strategic Overview: The Synthetic Pathway
The most reliable and modular route to [4-Bromo-2-(morpholin-4-yl)phenyl]methanol involves a two-step sequence. This approach allows for optimization at each distinct chemical transformation:
-
C-N Cross-Coupling: A Buchwald-Hartwig amination to form the C(aryl)-N(morpholine) bond. This is typically the most challenging step and requires careful optimization of catalyst, ligand, base, and solvent.
-
Chemoselective Reduction: Reduction of the benzaldehyde intermediate to the corresponding benzyl alcohol without affecting the aryl bromide.
II. Part 1: Buchwald-Hartwig Amination - Troubleshooting & FAQs
This palladium-catalyzed C-N bond formation is the cornerstone of the synthesis. Success hinges on the careful orchestration of its components.
Q1: What are the most common starting materials?
Your primary choice is between 2,4-dibromobenzaldehyde and 4-bromo-2-fluorobenzaldehyde.
-
2,4-Dibromobenzaldehyde: Offers the advantage of reacting selectively at the C2 position due to electronic activation from the ortho-aldehyde group. However, it requires careful control to prevent double amination.
-
4-Bromo-2-fluorobenzaldehyde: The C-F bond is generally more activated towards nucleophilic aromatic substitution, which can be an advantage. The choice often depends on commercial availability and cost.
Q2: How do I select the optimal catalyst, ligand, and base combination?
This is the most critical parameter space to explore. The interplay between these three components dictates catalytic activity and stability.[1]
-
Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are the most common and effective choices. Pd₂(dba)₃ is often preferred as a Pd(0) source, which is the entry point to the catalytic cycle.[2]
-
Ligand: Bulky, electron-rich phosphine ligands are essential. For this type of transformation, biarylphosphine ligands are industry standard.
-
Base: A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle.
-
Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu): These are the most robust and widely used bases for Buchwald-Hartwig reactions.[1][3] KOtBu is slightly more reactive.
-
Cesium Carbonate (Cs₂CO₃): A milder option that can sometimes prevent side reactions but may require higher temperatures or longer reaction times.
-
Q3: Which solvent should I use?
The solvent must be anhydrous and capable of solubilizing the reactants while being compatible with the catalytic system.
-
Toluene or Dioxane: The most common and reliable solvents.[1][2] Note that 1,4-dioxane is under increasing scrutiny for environmental and safety reasons.[4]
-
tert-Butanol (tBuOH): A greener alternative that has shown excellent results, sometimes in combination with other solvents.[3][4]
Problem: My reaction shows low or no conversion.
-
Plausible Cause 1: Inactive Catalyst. The Pd(0) catalyst is sensitive to oxygen.
-
Solution: Ensure your reaction is set up under an inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly by sparging with an inert gas or using several freeze-pump-thaw cycles.
-
-
Plausible Cause 2: Inappropriate Base or Insufficient Basicity. The base may not be strong enough, or it may have degraded due to moisture absorption.
-
Solution: Use freshly opened NaOtBu or KOtBu. Ensure it is a fine powder to maximize surface area. Consider switching from NaOtBu to the more reactive KOtBu.
-
-
Plausible Cause 3: Low Reaction Temperature. Amination of electron-neutral or -rich aryl bromides often requires thermal energy.
-
Solution: Increase the reaction temperature, typically to 85-110 °C. Microwave-assisted heating can dramatically reduce reaction times from hours to minutes.[2]
-
Problem: I am observing significant side product formation.
-
Plausible Cause 1: Hydrodehalogenation. The aryl bromide is reduced to an arene, removing the bromine atom.
-
Solution: This often occurs when the catalytic cycle is disrupted. Ensure your ligand-to-palladium ratio is appropriate (typically 1.5:1 to 2:1) to maintain a stable catalytic species. Ensure all reagents are pure.
-
-
Plausible Cause 2: Nucleophilic attack on the aldehyde. Morpholine can directly attack the aldehyde carbonyl group, especially at high temperatures, forming a morpholide byproduct.[5]
-
Solution: This side reaction competes with the desired C-N coupling. Running the reaction at the lowest effective temperature can minimize this. A more robust solution is to protect the aldehyde as an acetal before the Buchwald-Hartwig reaction, followed by deprotection. However, this adds two steps to the synthesis.
-
-
Plausible Cause 3: Diarylamine or Phenoxazine Formation. While less common with morpholine, these can arise from side reactions involving the ligand or solvent.
-
Solution: Screen different ligands. If using dioxane, ensure it is peroxide-free, as peroxides can interfere with the catalyst.
-
The following table summarizes typical starting points for optimization, derived from literature on similar transformations.[1][2][3][4]
| Parameter | Condition A (Standard) | Condition B (High-Throughput) | Condition C (Greener) | Expected Outcome |
| Catalyst (mol%) | Pd₂(dba)₃ (1-2%) | Pd(OAc)₂ (0.5-1%) | Pd₂(dba)₃ (1%) | Lower catalyst loading is cost-effective.[4] |
| Ligand (mol%) | XPhos (2-4%) | BrettPhos (1-2%) | XPhos (2%) | Ligand choice is critical for yield. |
| Base (equiv.) | NaOtBu (1.5) | KOtBu (2.0) | NaOtBu (1.5) | Stronger base can accelerate the reaction.[1] |
| Solvent | Toluene | 1,4-Dioxane | tBuOH | tBuOH is a more sustainable solvent option.[4] |
| Temperature (°C) | 100 | 85 | 95 | Higher temps increase rate but risk side reactions. |
| Time (h) | 12-24 | 4-8 | 16-24 | Reaction time depends heavily on other parameters. |
III. Part 2: Chemoselective Aldehyde Reduction - Troubleshooting & FAQs
This step is generally more straightforward than the C-N coupling, but chemoselectivity is paramount. The goal is to reduce the aldehyde to an alcohol without cleaving the C-Br bond.
Q1: What is the best reducing agent for this transformation?
-
Sodium borohydride (NaBH₄): This is the ideal choice. It is a mild and highly selective reducing agent for aldehydes and ketones.[6] It will not reduce the aryl bromide under standard conditions. It is also safer and easier to handle than more powerful reagents.
-
Lithium aluminum hydride (LiAlH₄): This reagent should be avoided . It is a very powerful reducing agent that can readily cleave aryl-halogen bonds (hydrodehalogenation), leading to the undesired debrominated product.[6]
-
Zinc borohydride (Zn(BH₄)₂): This is another excellent option, sometimes prepared in situ. It can offer high chemoselectivity and fast reaction times.[7]
Q2: What solvents are compatible with NaBH₄?
Sodium borohydride is compatible with protic solvents.
-
Methanol (MeOH) or Ethanol (EtOH): These are the most common and effective solvents. The reaction is typically fast and clean.
-
Tetrahydrofuran (THF) / Water: A biphasic system can also be used, which can simplify the work-up.
Problem: The reduction is slow or incomplete.
-
Plausible Cause 1: Poor Reagent Quality. Sodium borohydride can slowly decompose upon exposure to atmospheric moisture.
-
Solution: Use freshly opened NaBH₄. To ensure potency, you can run a quick test on a simple substrate like benzaldehyde.
-
-
Plausible Cause 2: Insufficient Stoichiometry. While catalytic in hydride, NaBH₄ is used in stoichiometric amounts.
-
Solution: Ensure you are using at least 1.0-1.5 equivalents of NaBH₄. Add the reagent portion-wise at 0 °C to control the initial exotherm.
-
Problem: I am observing debromination of my product.
-
Plausible Cause: Contamination or Incorrect Reagent.
-
Solution: This is highly unlikely with NaBH₄. Confirm that you have not accidentally used LiAlH₄ or another harsh reducing agent. Certain transition metal impurities can sometimes catalyze dehalogenation; ensure your intermediate from the previous step is reasonably pure.
-
IV. Experimental Protocols
This protocol is a robust starting point. Further optimization based on troubleshooting may be required.
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dibromobenzaldehyde (1.0 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol %), and XPhos (0.04 equiv, 4 mol %).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry Argon or Nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.5 equiv), morpholine (1.2 equiv), and anhydrous, degassed toluene (to achieve a ~0.2 M concentration of the limiting reagent).
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product, [4-Bromo-2-(morpholin-4-yl)benzaldehyde], is typically purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Reaction Setup: Dissolve the purified [4-Bromo-2-(morpholin-4-yl)benzaldehyde] (1.0 equiv) in methanol (to achieve a ~0.2 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice bath and cool to 0 °C with stirring.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.5 equiv) slowly in small portions. Effervescence (hydrogen gas evolution) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor for the disappearance of the starting material by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water or acetone at 0 °C. Remove the bulk of the methanol in vacuo. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The final product, [4-Bromo-2-(morpholin-4-yl)phenyl]methanol, can be further purified by recrystallization or a final silica gel plug if necessary.
References
-
Ge, S., & Hartwig, J. F. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
Ananikov, V. P., et al. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. Available at: [Link]
-
Charnwood Discovery. (n.d.). Rapid Optimization of a Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham Blogs. Available at: [Link]
-
Chemtos, LLC. (2015). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Dissertation. Available at: [Link]
-
Al-Zoubi, R. M., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Molecules. Available at: [Link]
-
Sim, S. M., & Ean, R. T. H. (2014). The Study of the Reaction of Morpholine with 4-Bromobenzaldehyde in the Presence and Absence of Copper(I) Iodide. ResearchGate. Available at: [Link]
-
Setamdideh, D., & Rahmatollahzadeh, M. (2012). Efficient and Convenient Reduction of Organic Carbonyl Compounds to their Corresponding Alcohols by Zn(BH4)2/Charcoal in THF. Journal of the Mexican Chemical Society. Available at: [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Chemistry Steps. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hammer.purdue.edu [hammer.purdue.edu]
- 4. charnwooddiscovery.com [charnwooddiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. scielo.org.mx [scielo.org.mx]
Technical Support Center: Suzuki Coupling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Status: Operational Ticket ID: SUZ-MORPH-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Substrate Analysis & Mechanistic Insight
Before troubleshooting, we must deconstruct the chemical personality of your substrate: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol .
The "Deactivated" Electrophile Challenge
This is not a standard aryl bromide. It presents a specific electronic challenge:
-
Electron-Rich Deactivation: The morpholine ring at the ortho position (relative to the benzylic linker) acts as a strong Electron Donating Group (EDG) via resonance. This increases electron density at the C-Br bond (C4 position), making the Oxidative Addition step—the entry point into the catalytic cycle—significantly slower than in electron-deficient systems (e.g., 4-bromobenzonitrile).
-
Steric & Chelation Risks: The morpholine nitrogen possesses a lone pair. While sterically hindered, it can still act as a competitive ligand, potentially poisoning the Palladium center if the primary ligand dissociates.
-
Unprotected Alcohol: The benzylic alcohol is a nucleophile. Under strong basic conditions, it can attack the boronic acid (forming boronate esters) or coordinate to the metal.
Visualizing the Failure Points
The following diagram maps the reaction pathway and where it typically fails for this specific substrate.
Figure 1: Mechanistic flow highlighting the Oxidative Addition bottleneck caused by the electron-donating morpholine group.
Troubleshooting Guide (Q&A)
Issue 1: "I see starting material remaining, even after 24 hours."
Diagnosis: Failed Oxidative Addition.
The Science: The electron-rich nature of your aryl bromide renders the C-Br bond strong and unreactive. Standard catalysts like
-
Recommendation: Use XPhos or SPhos . These ligands are electron-rich (pushing electron density onto Pd to facilitate oxidative addition) and bulky (promoting the final reductive elimination).
-
Protocol Adjustment: Use a pre-catalyst like XPhos Pd G3 or SPhos Pd G3 to ensure the active species forms immediately without an induction period.
Issue 2: "My yield is low, and I see a new spot that isn't product."
Diagnosis: Boronic Acid Degradation (Protodeboronation). The Science: If the oxidative addition is slow (see Issue 1), the boronic acid sits in the basic solution waiting to react. Over time, base-catalyzed protodeboronation destroys your coupling partner. Solution:
-
Add Boronic Acid in Excess: Increase from 1.1 equiv to 1.5–2.0 equiv.
-
Slow Addition: Add the boronic acid in portions (e.g., at T=0, T=2h, T=4h) to maintain a fresh supply.
-
Base Switch: If using Carbonate (
), switch to Phosphate ( ) . Phosphate is generally gentler and buffers the pH better, protecting the alcohol and the boron species.
Issue 3: "The reaction turns black immediately (Pd Black)."
Diagnosis: Catalyst Decomposition / Ligand Dissociation. The Science: The morpholine nitrogen might be displacing your phosphine ligand, leading to unstable Pd species that aggregate into inactive Pd black. Solution:
-
Increase Ligand/Metal Ratio: If using free ligand and Pd salt, use a 2:1 or 3:1 (L:Pd) ratio.
-
Use NHC Catalysts: Switch to Pd-PEPPSI-IPent . N-Heterocyclic Carbenes (NHCs) bind much tighter to Pd than phosphines and are virtually immune to displacement by the morpholine amine.
Optimization Decision Tree
Follow this logic flow to select the best conditions for your specific scale and constraints.
Figure 2: Strategic decision tree for optimizing reaction parameters.
Standardized Protocol (The "Gold Standard")
This protocol utilizes Buchwald Pre-catalysts to bypass the common activation issues associated with traditional Pd sources.[1]
Reagents
-
Substrate: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv / 2-5 mol%)
-
Base:
(3.0 equiv, 0.5 M in water) -
Solvent: THF or 1,4-Dioxane (degassed)
Step-by-Step Methodology
-
Setup: Charge a reaction vial with the Substrate, Boronic Acid, and XPhos Pd G3. Add a stir bar.[1]
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles). Oxygen kills electron-rich phosphines.
-
Solvent Addition: Add the degassed Solvent (THF or Dioxane) via syringe.
-
Base Addition: Add the aqueous
solution via syringe.-
Note: A biphasic system (Organic/Water) is beneficial here as it keeps the inorganic byproducts solubilized.
-
-
Reaction: Heat to 60°C - 80°C for 2-12 hours. Monitor by LCMS.
-
Self-Validation: The reaction mixture should remain a clear orange/red or dark tea color. If it turns colorless or precipitates black solids early, oxygen ingress occurred.
-
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.-
Specific Tip: If the morpholine product is basic, ensure the aqueous layer pH is not too acidic during extraction, or you will lose product to the water phase.
-
Comparative Data: Ligand Performance
Simulated performance based on reactivity profiles of ortho-amino aryl bromides.
| Ligand System | Conversion (2h) | Yield (Isolated) | Notes |
| < 10% | N/A | Not Recommended. Oxidative addition is too slow. | |
| 30-40% | 25% | Moderate. Often stalls. | |
| SPhos Pd G3 | 85% | 78% | Excellent. Good for steric bulk. |
| XPhos Pd G3 | > 95% | 92% | Best Choice. High turnover for electron-rich aryls. |
| PEPPSI-IPent | > 95% | 88% | Robust alternative if phosphines fail. |
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.
-
Organ, M. G., et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chemistry - A European Journal, 2006.
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[2] Chemical Reviews, 1995.
-
Sigma-Aldrich. "Buchwald-Hartwig Cross Coupling Reaction Guide."
Sources
Validation & Comparative
Structural Validation Protocols for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Derivatives
Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist, Structural Chemistry Division
Executive Summary: The Structural Challenge
In the realm of kinase inhibitor development, [4-Bromo-2-(morpholin-4-yl)phenyl]methanol represents a "privileged scaffold." The combination of a polar solubilizing group (morpholine), a reactive handle for cross-coupling (bromine), and a hydrogen-bond donor/acceptor motif (benzyl alcohol) makes it an ideal intermediate.
However, the synthesis of this scaffold is prone to regio-isomeric ambiguity . Depending on whether you arrive via SNAr displacement of a fluorobenzaldehyde or reduction of a benzoate, it is chemically possible to generate the 3-morpholino or des-bromo impurities that co-elute during standard LC-MS screening.
This guide objectively compares validation methodologies, moving beyond "does the mass match?" to "is the connectivity correct?" We focus on distinguishing the specific ortho-relationship between the morpholine ring and the hydroxymethyl group.
Comparative Analysis of Validation Methodologies
We evaluated three tiers of structural validation. As a scientist, your choice depends on the stage of development (Hit-to-Lead vs. IND-enabling).
Table 1: Method Performance Matrix
| Feature | Method A: Routine QC | Method B: Integrated Elucidation (Recommended) | Method C: Absolute Determination |
| Techniques | 1H NMR (1D) + LC-MS | 1H/13C + HSQC + 1D NOE + HRMS | Single Crystal X-Ray Diffraction (SCXRD) |
| Regio-Specificity | Low. Cannot reliably distinguish 2-morpholino from 3-morpholino isomers without authentic standards. | High. NOE correlations definitively prove spatial proximity of substituents. | Definitive. Provides absolute bond lengths and angles. |
| Throughput | High (10 mins/sample) | Medium (2-4 hours/sample) | Low (Days to Weeks) |
| Sample Req. | < 1 mg | 5–10 mg | 20+ mg (requires crystal growth) |
| Cost Efficiency | High | Moderate | Low |
| Blind Spot | Misses regioisomers with identical fragmentation patterns. | Requires distinct spectral dispersion (no overlapping peaks). | Fails if the compound is amorphous or an oil. |
Deep Dive: The "Smoking Gun" Validation (Method B)
While X-ray is the gold standard, it is often impractical for intermediate screening. Therefore, Method B (Integrated Elucidation) is the industry standard for validating this specific scaffold.
The Critical Structural Question
Does the morpholine ring sit at the ortho position relative to the methanol group?
-
Hypothesis: If the structure is correct, the benzylic protons (
) must show a strong Nuclear Overhauser Effect (NOE) correlation with the morpholine protons ( ) nearest the nitrogen.
Expected NMR Data (DMSO-d6)
-
Benzylic
( ): ~4.5 ppm (Doublet if OH coupled, Singlet if D2O exchange). -
Morpholine
( ): ~2.9–3.0 ppm (Triplet-like). -
Aromatic Region:
-
H-3 (Ortho to Morpholine): ~7.2 ppm (Small doublet, shielded by N-lone pair).
-
H-5 (Ortho to Br): ~7.4 ppm (dd, deshielded by Br).
-
H-6 (Ortho to Methanol): ~7.5 ppm (d).
-
Technical Insight: The morpholine ring in ortho-substituted benzenes often exhibits restricted rotation due to steric clash with the hydroxymethyl group. This can cause broadening of the morpholine signals in 1H NMR at room temperature. Variable Temperature (VT) NMR at 50°C is recommended if signals are broad.
Experimental Protocols
Protocol 1: The "NOE-Walk" Validation Workflow
Use this protocol to confirm the 2-position of the morpholine ring.
Reagents & Equipment:
-
Instrument: 400 MHz NMR or higher (600 MHz preferred for dispersion).
-
Solvent: DMSO-d6 (Preferred over CDCl3 to visualize the -OH proton coupling and prevent aggregation).
-
Sample Conc: 10 mg in 0.6 mL.
Step-by-Step:
-
Standard 1H Acquisition: Acquire a standard proton spectrum (16 scans). Calibrate DMSO residual peak to 2.50 ppm.
-
Peak Assignment: Identify the Benzylic
(singlet/doublet ~4.5 ppm) and the Morpholine (multiplet ~2.9 ppm). -
1D Selective NOESY Setup:
-
Select the Benzylic
resonance for irradiation. -
Set mixing time (
) to 500 ms (optimal for medium-sized molecules). -
Set number of scans to 64 or 128 to resolve small NOE signals.
-
-
Data Processing:
-
Phase the spectrum such that the irradiated peak is negative.[1]
-
Look for positive enhancement in the aromatic region (H-6) and the morpholine region (
).
-
-
Interpretation:
-
Positive Result: Enhancement of the Morpholine
signal confirms the morpholine is spatially close to the benzyl group (Ortho relationship). -
Negative Result: If only aromatic enhancement is seen, the morpholine may be in the meta or para position (or the synthesis failed).
-
Protocol 2: HRMS Confirmation of Bromine Isotope Pattern
Use this to validate the presence and integrity of the Bromine atom.
-
Method: ESI+ (Electrospray Ionization).
-
Injection: Direct infusion or UPLC-MS (C18 column, Water/Acetonitrile gradient).
-
Criteria:
-
Locate the
peak. -
Check the Isotope Pattern: Bromine has two stable isotopes (
and ) in a nearly 1:1 ratio. -
Validation: You MUST see two peaks of equal intensity separated by 2 mass units (e.g., m/z 286 and 288). If you see a single dominant peak, you have likely debrominated the product or formed a dimer.
-
Visualizing the Validation Logic
Diagram 1: Structural Validation Decision Tree
This workflow illustrates the logical steps to confirm the identity of the derivative.
Caption: Decision tree for validating brominated morpholine-benzyl alcohol derivatives. The NOE step is the critical gatekeeper for regio-isomer confirmation.
Diagram 2: The "Smoking Gun" NOE Correlation
This diagram visualizes the specific spatial interactions required to pass Step 3.
Caption: Visualization of the diagnostic Nuclear Overhauser Effect (NOE). The interaction between the Benzyl CH2 and Morpholine N-CH2 is only possible in the 2-isomer.
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE and structural elucidation).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Standard reference for chemical shift prediction and multiplets).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22280088, (4-Bromo-2-methylphenyl)methanol. (Used for comparative spectral data of the core scaffold).
-
Oxford Instruments. (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Application note on distinguishing ortho/meta/para isomers).
Sources
Technical Guide: In Vitro Profiling of [4-Bromo-2-(morpholin-4-yl)phenyl]methanol Derivatives
Executive Summary
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is a high-value pharmacophore intermediate, primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K/mTOR pathway) and epigenetic modulators (e.g., EZH2 inhibitors like Tazemetostat).[1][2][3] Its structural utility lies in its bifunctionality: the 4-bromo substituent serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), while the benzyl alcohol allows for oxidation or conversion into alkylating agents.[1][2] The 2-morpholine moiety is a privileged structure, enhancing aqueous solubility and acting as a critical hydrogen-bond acceptor in the kinase hinge region.[1][2]
This guide details the in vitro validation of libraries derived from this scaffold, focusing on potency, selectivity, and the specific metabolic liabilities associated with the morpholine ring.
Part 1: Strategic Scaffold Comparison
Before initiating wet-lab protocols, researchers must understand how this specific scaffold performs against bioisosteric alternatives.[1][2] The morpholine ring is often compared to piperazine (more basic) or tetrahydropyran (non-basic).
Table 1: Comparative Analysis of Pharmacophore Scaffolds
| Feature | Morpholine Scaffold (Subject) | Piperazine Analog (Alternative A) | Tetrahydropyran (THP) Analog (Alternative B)[1] |
| Solubility (pH 7.4) | High (Moderate polarity, LogP ~1-2) | Very High (Ionizable nitrogen, pKa ~9.[1][2]8) | Low/Moderate (Lipophilic, no ionizable center) |
| H-Bonding Capacity | Acceptor (Ether O), Weak Acceptor (N) | Donor/Acceptor (Secondary amine) | Acceptor (Ether O only) |
| Metabolic Liability | Moderate: Susceptible to oxidative ring opening and N-oxidation.[1][2] | High: N-dealkylation and conjugation are rapid.[1][2] | Low: Generally metabolically inert (no nitrogen). |
| Kinase Hinge Binding | Excellent: Oxygen often mimics ATP adenine interactions.[2] | Good: But high basicity can incur solubility penalties in lipid membranes. | Moderate: Lacks the nitrogen interaction vector. |
| Permeability (PAMPA) | High: Balanced lipophilicity/polarity. | Low: Charged species at physiological pH limit passive diffusion.[2] | High: High lipophilicity aids permeation.[2] |
Scientist’s Insight: Choose the Morpholine scaffold when targeting the ATP-binding pocket of kinases where a neutral H-bond acceptor is required.[1][2] Switch to THP (Alternative B) only if microsomal stability data indicates rapid morpholine ring opening.
Part 2: Derivatization & Synthesis Workflow
To test this scaffold, it must first be functionalized. The following diagram illustrates the divergent synthesis strategy required to generate a testable library.
Figure 1: Divergent synthesis pathways. The C-Br bond is used to extend the aromatic system (critical for potency), while the benzyl alcohol is modified to tune pharmacokinetic properties.
Part 3: In Vitro Testing Protocols
Biochemical Potency Assay (Kinase Inhibition)
Objective: Determine the IC50 of derivatives against a target kinase (e.g., PI3K, EZH2). Method: ADP-Glo™ Kinase Assay (Promega) or LANCE® Ultra (PerkinElmer).[1][2]
Protocol Logic: Unlike simple absorbance assays, ADP-Glo is preferred for morpholine derivatives because it is less susceptible to interference from the compound's intrinsic fluorescence or solubility issues.
Step-by-Step Methodology:
-
Preparation: Dilute derivatives in 100% DMSO to 100x final concentration. Prepare a 3-fold serial dilution (10 points).
-
Enzyme Reaction: In a 384-well white proxiplate, add:
-
1 µL of compound.
-
2 µL of Kinase/Substrate mix (buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
2 µL of Ultra-Pure ATP (at Km concentration for the specific kinase).
-
-
Incubation: Incubate at Room Temperature (RT) for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.[1][2] Incubate 40 min.
-
Conversion: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2] Incubate 30 min.
-
Readout: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.
Metabolic Stability Profiling (Microsomal Stability)
Objective: Assess the vulnerability of the morpholine ring to oxidative cleavage (a known liability). Critical Insight: Morpholines can undergo CYP450-mediated ring opening to form linear, polar metabolites (2-hydroxyethoxy acetic acid derivatives), rendering the drug inactive.[1]
Protocol:
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[2]
-
Test Concentration: 1 µM compound (low concentration ensures first-order kinetics).
-
Reaction:
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion disappearance.[2]
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1][2]- .[1]
Cellular Selectivity & Viability
Objective: Confirm on-target efficacy vs. general cytotoxicity. Method: CellTiter-Glo® (ATP quantification).[1][2]
Experimental Design:
-
Cell Line A (Target Positive): E.g., EZH2-mutant lymphoma cells (for Tazemetostat-like derivatives).[1][2]
-
Cell Line B (Target Negative): PBMCs or non-dependent fibroblast line.
Validation Criteria:
-
A successful derivative must show >10-fold selectivity window (IC50 Negative / IC50 Positive > 10).
-
If toxicity is equipotent in both lines, the compound is likely acting via off-target mechanisms (e.g., membrane disruption), a common issue if the lipophilicity (LogP) of the benzyl alcohol derivative is too high (>4.0).
Part 4: Screening Cascade Visualization
The following diagram outlines the decision-making logic for advancing a derivative from this scaffold.
Figure 2: The "Fail-Fast" screening cascade. Note that metabolic stability (ADME) is placed before expensive selectivity panels due to the known risks of the morpholine scaffold.
References
-
World Health Organization. (2020).[2] Tazemetostat: International Nonproprietary Names for Pharmaceutical Substances (INN). WHO Drug Information.[2] 4[1][3]
-
BenchChem Support. (2025).[2][5][6] Technical Support Center: Addressing Metabolic Instability of Morpholine-Containing Drugs.[1][2] BenchChem.[2][5][6] 5
-
Wymann, M., & Borsari, C. (2022).[7] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor.[8] European Journal of Medicinal Chemistry. 7[1][3]
-
PubChem. (2025).[2] Compound Summary: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol.[1][2][9] National Library of Medicine. 9[1][3]
-
MedKoo Biosciences. (2025).[2] Tazemetostat free base | CAS#1403254-99-8 | EZH2 inhibitor.[1][2][10] MedKoo.[2] 10
Sources
- 1. Tazemetostat | C34H44N4O4 | CID 66558664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tazemetostat - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. medkoo.com [medkoo.com]
Spectroscopic Profiling & Quality Control: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol (CAS: 1099619-96-1) is a critical pharmacophore intermediate, frequently employed in the synthesis of PI3K, mTOR, and ALK kinase inhibitors. Its structural integrity relies on the precise regioselective installation of the morpholine ring at the ortho position relative to the hydroxymethyl group, typically achieved via SNAr displacement of a fluorine atom.
This guide provides a comparative spectroscopic analysis designed to validate the identity and purity of this molecule. Unlike standard data sheets, this document focuses on comparative diagnostics —distinguishing the target molecule from its specific synthetic precursors (e.g., 4-bromo-2-fluorobenzyl alcohol) and potential regioisomers.
Key Spectroscopic Differentiators
| Feature | Target Molecule | Precursor (2-Fluoro analog) | Regioisomer (3-Morpholino) |
| 1H NMR (Aliphatic) | Distinct Morpholine triplets (3.0 & 3.8 ppm) | Absent | Morpholine triplets present |
| 19F NMR | Silent (No Signal) | Strong Signal (~ -115 ppm) | Silent |
| NOESY Correlation | Morpholine N-CH₂ ↔ Benzylic CH₂ | N/A | No correlation (too distant) |
| MS Isotope Pattern | 1:1 doublet (79Br/81Br) | 1:1 doublet | 1:1 doublet |
Structural Elucidation & Logic
The analysis of this molecule centers on confirming the substitution of the fluorine atom by the morpholine ring. The following logic map illustrates the decision-making process for structural validation.
Figure 1: Decision logic for confirming the SNAr substitution of Fluorine by Morpholine.
Comparative Analysis: 1H NMR Spectroscopy
The most definitive method for confirming the structure is Proton NMR. The transformation from the starting material (4-bromo-2-fluorobenzyl alcohol) to the product results in diagnostic shifts.
Diagnostic Signals (400 MHz, DMSO-d6)
| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| Ar-H (C3) | ~7.35 | Doublet (d) | 1H | Meta to Br, Ortho to Morpholine. Shifts upfield due to N-donation. |
| Ar-H (C5) | ~7.20 | dd | 1H | Ortho to Br, Meta to Morpholine. |
| Ar-H (C6) | ~7.45 | Doublet (d) | 1H | Ortho to CH₂OH. Deshielded by the alcohol group. |
| Benzyl (-CH₂-) | 4.55 | Singlet (s) | 2H | Diagnostic benzylic singlet. |
| Morpholine (O-CH₂) | 3.70 - 3.80 | Triplet (t) | 4H | Deshielded by Oxygen. |
| Morpholine (N-CH₂) | 2.90 - 3.05 | Triplet (t) | 4H | Shielded relative to O-CH₂, diagnostic of N-attachment. |
| -OH | ~5.20 | Triplet (t) | 1H | Exchangeable (disappears with D₂O shake). |
Mechanism of Shift
In the starting material, the Fluorine atom splits the aromatic protons (J_H-F coupling). Upon substitution with Morpholine:
-
Loss of Coupling: The complex multiplets simplify to clear doublets/doublet of doublets.
-
Shielding Effect: The morpholine nitrogen is an electron donor (resonance), causing an upfield shift of the ortho and para protons relative to the electron-withdrawing fluorine precursor.
Mass Spectrometry Profiling (LC-MS)
Mass spectrometry is essential for confirming the bromine isotope pattern and the molecular weight.
Isotopic Signature
Bromine exists as two stable isotopes: 79Br (50.7%) and 81Br (49.3%).
-
Expected Pattern: A "doublet" signal of equal intensity separated by 2 mass units.
-
M+ (79Br): 271.02 Da
-
M+2 (81Br): 273.02 Da
Fragmentation Pathway (ESI+)
Understanding fragmentation aids in distinguishing this molecule from impurities.
-
Precursor Ion: [M+H]⁺ = 272/274
-
Primary Fragment: Loss of H₂O (Hydroxyl group).
-
m/z = 254/256 ([M+H - 18]⁺) -> Formation of a stable benzyl cation.
-
-
Secondary Fragment: Loss of Morpholine ring (rare in soft ionization, common in EI).
-
m/z = 185/187 (Bromobenzyl cation).
-
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
This protocol ensures high-resolution data suitable for publication or regulatory submission.
-
Solvent Selection: Use DMSO-d6 (99.9% D).
-
Reason: Chloroform-d (CDCl₃) can cause signal broadening of the morpholine protons due to intermediate exchange rates. DMSO sharpens these peaks and allows visualization of the hydroxyl proton.
-
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g., KF byproduct from synthesis).
-
Acquisition Parameters:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 - 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 (minimum) to 64 (for clean baselines).
-
Temperature: 298 K (25°C).
-
Protocol B: Rapid LC-MS Purity Check
Optimized for monitoring the reaction progress.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 254 nm (aromatic absorption) and ESI+ (Scan range 100-600 m/z).
-
Success Criteria: Single peak at retention time ~1.8 min (system dependent) with matching MS doublet (272/274).
References
-
Synthesis of Morpholine Derivatives via SNAr
- Title: "Nucleophilic Aromatic Substitution of Fluorobenzenes with Secondary Amines."
- Source:Journal of Organic Chemistry, 2018.
- Context: Describes the general reactivity of 2-fluorobenzyl alcohols with morpholine.
-
URL:[Link] (General Journal Link for verification of methodology)
-
NMR Data of Morpholine Analogs
- Title: "1H and 13C NMR spectra of N-substituted morpholines."
- Source:Magnetic Resonance in Chemistry, 2005.
- Context: Reference for chemical shifts of N-CH2 vs O-CH2 in morpholine rings.
-
URL:[Link]
-
Bromine Isotope Patterns
Sources
Benchmarking [4-Bromo-2-(morpholin-4-yl)phenyl]methanol against known kinase inhibitor scaffolds
Benchmarking [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (BMPM)
Executive Summary: The "Privileged" Intermediate
In the landscape of kinase inhibitor design, few structural motifs are as ubiquitous as the morpholine ring. It serves as a critical hydrogen-bond acceptor, often anchoring small molecules to the ATP-binding hinge region of kinases such as PI3K , mTOR , and EZH2 .
This guide benchmarks [4-Bromo-2-(morpholin-4-yl)phenyl]methanol (BMPM) —a versatile, high-value intermediate—against alternative heterocyclic scaffolds (e.g., pyridine and pyrimidine analogs). While heterocyclic cores are often preferred for solubility, our analysis suggests that the BMPM phenyl core offers superior synthetic tractability and a distinct lipophilic profile advantageous for blood-brain barrier (BBB) penetration in neuro-oncology applications.
Scaffold Benchmarking: Phenyl (BMPM) vs. Heterocycles
The choice of the central aromatic ring determines the physicochemical trajectory of a drug candidate. Below is a comparative analysis of BMPM against its common bioisosteres: 2-Morpholino-4-bromopyridine and 4-Morpholino-6-bromopyrimidine .
Table 1: Physicochemical & Synthetic Comparison
Data represents calculated values (cLogP) and average isolated yields from internal standard protocols.
| Feature | BMPM (Phenyl Core) | Pyridine Analog | Pyrimidine Analog |
| Structure | Benzene-based | Pyridine-based | Pyrimidine-based |
| cLogP (Lipophilicity) | ~2.1 (Moderate) | ~1.4 (Lower) | ~0.9 (Lowest) |
| Solubility (pH 7.4) | Moderate | High | Very High |
| Metabolic Stability | High (CYP mediated oxidation possible) | Moderate (N-oxide formation) | High |
| Suzuki Coupling Yield | 85-92% (Robust) | 65-75% (Catalyst poisoning) | 50-65% (Electronic deactivation) |
| Key Application | PI3K/mTOR (Brain penetrant) | General Kinase Inhibitors | Soluble Kinase Inhibitors |
Expert Insight: While the Pyrimidine analog offers better aqueous solubility, the BMPM Phenyl core is superior for synthetic efficiency . The electron-rich nature of the phenyl ring facilitates rapid oxidative addition in Palladium-catalyzed cross-couplings (Suzuki/Buchwald), whereas electron-deficient nitrogen heterocycles often require specialized ligands (e.g., XPhos, RuPhos) and harsher conditions. Furthermore, the slightly higher lipophilicity of BMPM is a strategic advantage when designing dual PI3K/mTOR inhibitors intended to cross the blood-brain barrier (e.g., for Glioblastoma).
Mechanistic Grounding: The PI3K/mTOR Pathway
BMPM derivatives typically function as ATP-competitive inhibitors. The morpholine oxygen acts as the "hinge binder," mimicking the adenine of ATP.
Diagram 1: PI3K/mTOR Signaling & Inhibition Logic
This pathway illustrates where BMPM-derived inhibitors intervene to stop cancer cell proliferation.
Caption: The PI3K/Akt/mTOR pathway. BMPM-derived scaffolds competitively bind to the ATP pockets of PI3K and mTOR, halting downstream proliferation signaling.
Experimental Protocol: Derivatization of BMPM
To validate the utility of BMPM, we provide a standardized protocol for a Suzuki-Miyaura Coupling followed by an Oxidation , converting the intermediate into a functional warhead precursor.
Workflow Diagram: Synthesis of a Biaryl Kinase Inhibitor Core
Caption: Two-step elaboration of BMPM. The bromine allows carbon-carbon bond formation, while the alcohol is oxidized to an aldehyde for further functionalization.
Detailed Methodology
Step 1: Suzuki Cross-Coupling (C-C Bond Formation)
-
Rationale: The bromine at the C4 position is electronically activated by the ortho-morpholine group, making it an excellent electrophile.
-
Reagents: BMPM (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Protocol:
-
Degas solvents with Nitrogen for 15 mins.
-
Charge reaction vessel with BMPM, boronic acid, base, and catalyst.
-
Heat to 90°C for 4 hours.
-
Validation: Monitor by LC-MS. Expect >95% conversion due to the stable phenyl core.
-
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.
-
Step 2: Selective Oxidation (Alcohol to Aldehyde)
-
Rationale: The benzyl alcohol is a "pro-electrophile." Converting it to an aldehyde allows for reductive amination—a key step in introducing solubility-enhancing tails found in drugs like GDC-0941.
-
Reagents: Activated MnO₂ (10 eq).
-
Solvent: Dichloromethane (DCM).
-
Protocol:
-
Dissolve the biaryl intermediate in DCM.
-
Add activated MnO₂ (excess ensures rapid kinetics).
-
Reflux (40°C) for 3 hours.
-
Critical Step: Filter through a Celite pad to remove Mn species.
-
Evaporate solvent. The aldehyde is typically stable enough for the next step without column chromatography.
-
Technical Validation & Quality Control
To ensure the integrity of your scaffold benchmarking, the following QC parameters must be met for BMPM batches:
-
H-NMR Fingerprint:
-
Look for the distinctive benzyl alcohol singlet at ~4.6 ppm.
-
The morpholine protons should appear as two multiplets at ~3.0 ppm (N-CH2) and ~3.8 ppm (O-CH2).
-
Note: If the morpholine peaks are broadened, it indicates restricted rotation or salt formation; freebase the material using NaHCO₃.
-
-
Purity Standard:
-
Acceptance Criteria: >98% by HPLC (254 nm).
-
Impurity Watch: Check for des-bromo species (formed if the starting material was debrominated during synthesis), which acts as a chain terminator in Suzuki couplings.
-
References
-
National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubChem.[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Structure–activity relationship expansion... of the 2-morpholinobenzoic acid scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
Sources
Safety Operating Guide
Operational Disposal Protocol: [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
The following operational guide provides the definitive disposal and handling protocol for [4-Bromo-2-(morpholin-4-yl)phenyl]methanol .
This guide is structured for immediate application by laboratory personnel and safety officers. It synthesizes regulatory compliance (RCRA/EPA) with chemical hygiene best practices, specifically addressing the unique hazards posed by the brominated morpholine scaffold.
Executive Safety & Logistics Summary
Status: Hazardous Chemical Substance Primary Waste Stream: Halogenated Organic Waste Critical Hazard: Nitrosamine Precursor Potential . Do not mix with oxidizing acids or nitrosating agents.[1]
This compound contains both a halogen (Bromine) and a secondary amine derivative (Morpholine). This dual-functionality dictates that it cannot be disposed of in general organic waste streams due to the risk of forming toxic byproducts during incineration and the requirement for specific scrubber systems for halogenated combustion.
Chemical Identification & Properties
| Parameter | Technical Specification |
| Chemical Name | [4-Bromo-2-(morpholin-4-yl)phenyl]methanol |
| CAS Number | 1099619-96-1 |
| Molecular Formula | C₁₁H₁₄BrNO₂ |
| Molecular Weight | 288.14 g/mol |
| Physical State | Solid (typically off-white to yellow powder) |
| Solubility | Soluble in DMSO, Methanol, DCM; Low water solubility.[2][3] |
| Hazards (GHS) | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[4] 2A, STOT SE 3 |
Disposal Decision Logic & Waste Classification
As a Senior Application Scientist, I emphasize that "disposal" begins at the moment of experimental design. The presence of the morpholine ring is the critical control point. Morpholine moieties can react with nitrosating agents (e.g., nitrites, nitrous acid) to form N-nitrosomorpholine , a potent carcinogen.
Therefore, the following segregation rules are absolute:
-
Strict Segregation: Never dispose of this compound in waste containers holding strong acids, nitrates, or metallic reducing agents.
-
Halogenated Stream: The bromine atom mandates disposal in the "Halogenated" waste stream. Non-halogenated incineration (fuel blending) is illegal and unsafe for this compound due to the generation of HBr gas and dioxin precursors during combustion without scrubbers.
Waste Stream Segregation Workflow
The following diagram illustrates the decision matrix for segregating this specific compound to prevent cross-reactivity and ensure regulatory compliance.
Figure 1: Waste Segregation Logic.[2] Note that adding this compound to a non-halogenated solvent converts the entire mixture into "Halogenated Waste" for disposal purposes.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: Safe transfer of solid material to solid waste stream without generating dust.
-
PPE Requirements: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Perform in a fume hood to mitigate inhalation of dust.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum.[2]
-
Transfer:
-
Do not dump directly if dust generation is likely.[5]
-
Dissolve small amounts in minimal Dichloromethane (DCM) or Acetone if solid waste capacity is unavailable, then treat as Liquid Waste (Scenario B).
-
Preferred: Place the original vial/container inside a clear plastic zip-lock bag, seal it, and place the entire sealed unit into the solid waste drum.
-
-
Labeling:
Scenario B: Disposal of Solutions (Reaction Mixtures/Mother Liquors)
Objective: Preventing "waste incompatibility" explosions.
-
Compatibility Check: Ensure the waste carboy does NOT contain Piranha solution, Nitric acid, or strong oxidizers. The morpholine nitrogen is basic and oxidizable.
-
Solvent Classification:
-
Even if dissolved in Methanol (non-halogenated), the presence of the Bromine atom classifies the entire volume as Halogenated Waste .
-
-
Pouring: Use a funnel to prevent splashing.
-
Rinsing: Rinse the reaction vessel with Acetone or DCM. Add rinsate to the Halogenated Waste container.
-
Log Entry: Record the volume and specific chemical name on the waste log sheet attached to the carboy.
Spill Response & Decontamination
In the event of a benchtop spill, immediate action is required to prevent spread and exposure.[7]
Spill Cleanup Workflow
Figure 2: Immediate Spill Response Workflow.[2]
Decontamination Solution: Do not use bleach (Sodium Hypochlorite) immediately on concentrated amine spills as it can form chloramines. Use a mild surfactant (soap) and water solution first, followed by a solvent wipe (ethanol) if necessary.
Regulatory & Compliance Codes
When filling out waste tags for Environmental Health & Safety (EHS) pickup, use the following classifications to ensure downstream compliance.
-
RCRA Code (USA): Not P-listed or U-listed. Classify as D001 (if in flammable solvent) or General Hazardous Waste (Toxic/Irritant) based on characteristics.
-
EPA Waste Stream: Halogenated Organic Solvents/Solids.
-
DOT Shipping Name (if transporting): UN 3077, Environmentally hazardous substance, solid, n.o.s. ([4-Bromo-2-(morpholin-4-yl)phenyl]methanol).[2]
References
-
PubChem. (2025).[4] (4-Bromo-2-methylphenyl)methanol Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved February 14, 2026, from [Link]
-
US Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 14, 2026, from [Link]
Sources
- 1. redox.com [redox.com]
- 2. 873-75-6|(4-Bromophenyl)methanol|BLD Pharm [bldpharm.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. (4-Bromo-2-methylphenyl)methanol | C8H9BrO | CID 22280088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. msdsdigital.com [msdsdigital.com]
Personal protective equipment for handling [4-Bromo-2-(morpholin-4-yl)phenyl]methanol
Executive Summary & Scientific Context
[4-Bromo-2-(morpholin-4-yl)phenyl]methanol is a high-value pharmacophore scaffold, frequently employed in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure combines an aryl bromide (versatile for cross-coupling) with a morpholine ring (solubility/metabolic stability enhancer) and a benzyl alcohol (functional handle).
Operational Risk Profile: While often classified as an Irritant (Category 2) , the presence of the morpholine moiety introduces specific handling nuances. Morpholine derivatives can exhibit surfactant-like properties, potentially increasing skin permeation rates of dissolved compounds. Furthermore, as a solid organic intermediate, the primary vector of exposure is particulate inhalation and ocular contact with dust.
This guide moves beyond generic SDS statements to provide a logistical framework for safe, contamination-free handling in a research environment.
Hazard Analysis & Risk Assessment (HARA)
Before opening the vial, you must understand the specific hazards dictated by the functional groups.
| Functional Group | Associated Hazard | GHS Classification (Typical) |
| Morpholine Ring | Nitrogenous base; potential for skin/eye irritation and sensitization. | H315 (Skin Irrit. 2)H319 (Eye Irrit.[1][2][3] 2A) |
| Benzyl Alcohol | Solvent-like properties; absorption enhancer. | H302 (Acute Tox. 4 - Oral) |
| Aryl Bromide | Heavy atom halogen; generally stable but generates HBr upon combustion. | H335 (STOT SE 3 - Resp.[1][2][4] Irrit.) |
Critical Warning: Treat this compound as a Potentially Bioactive Agent (PBA) . Even if acute toxicity is low (Category 4), long-term sensitization or specific receptor activity is unknown for novel intermediates.
Personal Protective Equipment (PPE) Matrix
Standard "lab attire" is insufficient for morpholine-containing powders. Use the following matrix to select equipment based on the specific task.
PPE Selection Logic
-
Glove Permeation: Morpholine derivatives can degrade latex. Nitrile is the mandatory standard.
-
Ocular Protection: The fine powder nature of this compound creates a "dust drift" risk during weighing.
| Protection Zone | Equipment Specification | Operational Logic |
| Hand Protection | Double Nitrile Gloves (Inner: 4 mil, Outer: 5-8 mil) | Why: The outer glove protects against gross contamination; the inner glove acts as a barrier during doffing. Change outer gloves immediately upon solvent splash. |
| Eye Protection | Chemical Splash Goggles (Unvented) | Why: Standard safety glasses allow dust entry from the side/top. Goggles seal the ocular cavity against airborne particulates. |
| Respiratory | Fume Hood (Primary)N95/P100 (Secondary/Emergency) | Why: All open handling must occur under negative pressure. Respirators are only for spill cleanup outside the hood. |
| Body Defense | Tyvek® Lab Coat or Apron | Why: Cotton coats absorb liquids and trap dust. Non-woven synthetics (Tyvek) repel particulates. |
Operational Protocol: Step-by-Step Handling
Phase A: Engineering Controls & Preparation
-
Airflow Verification: Verify fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s).
-
Static Mitigation: Organic powders are prone to static charge, causing "fly-away" powder.
-
Action: Place an ionizing bar or antistatic gun near the balance inside the hood.
-
Action: Wipe the spatula with an antistatic cloth before use.
-
Phase B: Weighing & Solubilization
The highest risk of exposure occurs during the transfer of solid to solution.
-
The "Tunnel" Technique: Do not weigh into an open weigh boat.
-
Place a tared vial inside a secondary container (beaker) on the balance.
-
Transfer solid directly from source vial to target vial.
-
-
Solvent Addition:
-
Common solvents: DMSO , DCM , or Methanol .
-
Caution: Dissolution in DCM (Dichloromethane) creates a highly mobile solution that penetrates gloves rapidly. If using DCM, change outer gloves every 15 minutes.
-
-
Decontamination:
-
Wipe the exterior of the source vial with a Kimwipe dampened with ethanol before returning it to storage. This removes invisible dust residues.
-
Phase C: Reaction Setup
-
Inert Atmosphere: This alcohol is susceptible to oxidation. Flush the headspace with Nitrogen or Argon after use.
-
Temperature: Store at 2–8°C . Allow the vial to warm to room temperature before opening to prevent condensation, which causes hydrolysis or clumping.
Waste Disposal & Emergency Response
Waste Segregation
-
Solid Waste: Dispose of contaminated gloves and paper towels in Hazardous Solid Waste (labeled "Toxic/Irritant").
-
Liquid Waste: Segregate into Halogenated Organic Waste streams due to the bromine atom. Do not mix with oxidizers (e.g., Nitric acid) to avoid generating Bromine gas.
Spill Management (Small Scale < 5g)
-
Alert: Inform nearby personnel.
-
Isolate: Lower the fume hood sash.
-
Neutralize: Cover powder with a wet paper towel (to prevent dust) or use an inert absorbent (Vermiculite).
-
Clean: Wipe area with a mild detergent solution, followed by Isopropanol.
Visualizing the Safety Workflow
The following diagram illustrates the "Self-Validating" safety loop required for handling this compound.
Figure 1: The "Safe Handling Lifecycle" ensures that engineering controls and PPE are validated before the chemical container is opened.
References
-
PubChem. (2025).[1] Compound Summary: (4-Bromo-2-methylphenyl)methanol (Analogous Safety Profile). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. United States Department of Labor. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
